2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIUAUMVOALSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (CAS 854860-48-3)
Executive Summary
This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, a member of the versatile class of arylsulfonyl chlorides. While specific experimental data for this compound is not extensively available in current literature, this document leverages established knowledge of closely related and structurally analogous compounds, such as 4-nitrobenzenesulfonyl chloride, to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, core reactivity, potential applications, detailed experimental protocols, and critical safety information, serving as a foundational resource for its use in synthetic and medicinal chemistry.
Introduction: The Role of Arylsulfonyl Chlorides in Modern Synthesis
Arylsulfonyl chlorides are a cornerstone functional group in organic synthesis, prized for their reactivity and versatility.[1] The electrophilic nature of the sulfur atom, activated by the electron-withdrawing sulfonyl and nitro groups, makes them potent reagents for the formation of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.[1][2] These motifs are prevalent in a wide range of pharmaceuticals, including antibiotics, diuretics, and antivirals, highlighting the importance of this class of reagents in drug discovery.[1][3]
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (Figure 1) incorporates the key reactive sulfonyl chloride moiety on a nitro-activated and dimethyl-substituted benzene ring. This specific substitution pattern is anticipated to influence its reactivity and solubility, offering a unique building block for the synthesis of novel chemical entities.
Physicochemical and Spectral Properties
Detailed experimental data for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is limited. However, we can compile predicted properties and compare them with the known experimental values of a closely related analogue, 4-nitrobenzenesulfonyl chloride, to provide a useful reference for laboratory work.
| Property | 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride | 4-Nitrobenzenesulfonyl chloride (Analogue for Comparison) |
| CAS Number | 854860-48-3 | 98-74-8[4] |
| Molecular Formula | C₈H₈ClNO₄S[5] | C₆H₄ClNO₄S[6] |
| Molecular Weight | 249.67 g/mol [7] | 221.62 g/mol [4] |
| Appearance | - | Light crystalline powder[6] / Yellow to brown solid[2] |
| Melting Point | Not available | 66-70 °C |
| Solubility | - | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.[2][8] |
| Predicted XlogP | 2.5[5] | 2.1[4] |
Spectral Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro and sulfonyl chloride groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the aromatic carbons deshielded due to the electronegative substituents.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹), C-S stretching, and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1365 cm⁻¹).
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[9]
Core Reactivity and Mechanistic Pathways
The reactivity of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This allows for facile nucleophilic substitution reactions where the chloride ion acts as an excellent leaving group.
Sulfonamide Formation
The reaction with primary or secondary amines is a robust and widely used method to synthesize sulfonamides.[1] This reaction typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion. Sulfonamides are a critical class of compounds in medicinal chemistry.[10]
Sulfonate Ester Formation
In the presence of a base, alcohols react with sulfonyl chlorides to form sulfonate esters. These esters are excellent leaving groups in their own right, making them valuable intermediates for subsequent nucleophilic substitution reactions.
Reduction
The sulfonyl chloride group can be reduced to the corresponding thiol or disulfide using various reducing agents.[1] This transformation is a key method for introducing sulfur in a lower oxidation state into a molecule.
Potential Applications in Drug Discovery and Chemical Biology
Given its structure, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a promising reagent for several applications:
-
Medicinal Chemistry: As a building block for creating libraries of sulfonamide-containing compounds for screening against various biological targets. The nitro group can also serve as a handle for further chemical modification or may contribute to the biological activity of the final molecule.
-
Chemical Biology: For the derivatization of amines and alcohols in complex biological samples. The introduction of the nitroaromatic ring can aid in detection, for instance, by providing a chromophore for UV-Vis spectroscopy or by enhancing ionization in mass spectrometry.
-
Organic Synthesis: As a versatile intermediate for constructing more complex molecules, leveraging the reactivity of the sulfonyl chloride group.[2]
Experimental Protocol: Synthesis of a N-Substituted Sulfonamide
The following is a generalized, self-validating protocol for the synthesis of a sulfonamide, a cornerstone reaction for this class of compounds.
Objective: To synthesize an N-aryl or N-alkyl-2,5-dimethyl-4-nitrobenzenesulfonamide.
Materials:
-
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5-2.0 equivalents)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (1.5-2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: In a separate flask, dissolve 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
Caption: Workflow for the synthesis of N-substituted sulfonamides.
Safety, Handling, and Storage
As a member of the sulfonyl chloride family, and based on data from analogous compounds, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride should be handled with care.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[7][11][12] Contact with moisture can release hydrochloric acid.
-
Harmful if Swallowed: May cause serious damage to the digestive tract.[7][12]
-
Respiratory Irritation: Dust or vapors may be irritating to the respiratory system.
-
Sensitization: May cause an allergic skin reaction.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[12]
-
Keep the container tightly closed and protected from moisture.
-
Handle under an inert atmosphere if possible to prevent hydrolysis.
-
Conclusion
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a valuable, albeit under-characterized, reagent for organic synthesis and drug discovery. By understanding its properties through the lens of well-documented analogues, researchers can effectively harness its reactivity for the construction of novel sulfonamides and other molecular architectures. Adherence to strict safety protocols is paramount when handling this and related compounds. This guide serves as a starting point for its safe and effective application in the laboratory.
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An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. While specific literature on this particular molecule is scarce, its chemical behavior can be largely understood by examining its constituent functional groups: a sulfonyl chloride moiety, a nitro group, and two methyl groups on a benzene ring. The sulfonyl chloride group is a highly reactive electrophile, making it a valuable precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] The presence of the electron-withdrawing nitro group is expected to enhance the electrophilicity of the sulfur atom, while the electron-donating methyl groups will also influence the reactivity and regioselectivity of its reactions.[3]
This technical guide will provide a comprehensive overview of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, including its chemical structure, key properties, probable synthetic routes, expected reactivity, and potential applications in drug discovery and organic synthesis. Given the limited direct data, this guide will draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource.
Chemical Structure and Properties
The chemical structure of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, two methyl groups at positions 2 and 5, and a nitro group at position 4.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄S | Inferred from structure |
| Molecular Weight | 249.67 g/mol | Inferred from structure |
| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone) and reactive with water and alcohols. | [4] |
Structural Diagram:
Caption: Chemical structure of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride.
Predicted Spectroscopic Properties
-
¹H NMR: The spectrum would be expected to show two singlets for the two non-equivalent methyl groups, likely in the range of 2.3-2.7 ppm. Two aromatic protons would appear as singlets in the downfield region (7.5-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the nitro and sulfonyl chloride groups.[5]
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The carbons bearing the methyl groups would appear in the aliphatic region, while the six aromatic carbons would be in the range of 120-150 ppm. The carbons attached to the nitro and sulfonyl chloride groups would be significantly deshielded.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the sulfonyl chloride group (asymmetric and symmetric S=O stretching around 1380 and 1170 cm⁻¹, respectively).[6] The nitro group would exhibit strong asymmetric and symmetric stretching bands around 1530 and 1350 cm⁻¹, respectively. C-H stretching from the aromatic ring and methyl groups, as well as C=C stretching from the aromatic ring, would also be present.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of Cl, SO₂, and NO₂.
Synthesis
A probable synthetic route to 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride would involve the chlorosulfonation of 2,5-dimethylnitrobenzene. This is a common method for the preparation of aromatic sulfonyl chlorides.[4][7]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with 2,5-dimethylnitrobenzene.
-
Addition of Reagent: Chlorosulfonic acid is added dropwise to the stirred substrate at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.[8]
-
Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Reactivity
The reactivity of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, further enhanced by the para-nitro group, makes the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.
Key Reactions:
-
Sulfonamide Formation: This is one of the most important reactions of sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to form stable sulfonamides.[1][9] This reaction is fundamental in the synthesis of a wide range of pharmaceuticals.[10][11]
Sulfonamide Synthesis Workflow:
Caption: General workflow for the synthesis of sulfonamides.
-
Sulfonate Ester Formation: In the presence of a base, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride will react with alcohols to form sulfonate esters. This is a valuable transformation as it converts a poor leaving group (hydroxyl) into a good leaving group (sulfonate), facilitating subsequent substitution or elimination reactions.
Applications in Drug Development and Organic Synthesis
While specific applications for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride are not documented, its structural features suggest several potential uses in research and development.
-
Scaffold for Medicinal Chemistry: The sulfonamide linkage is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse biological activities.[12] This compound can serve as a building block for the synthesis of novel sulfonamides for screening in drug discovery programs. The dimethyl and nitro substitution pattern provides a unique electronic and steric profile that could be explored for structure-activity relationship (SAR) studies.
-
Chemical Probe and Derivatizing Agent: Sulfonyl chlorides are used to derivatize amines and phenols for analytical purposes. The introduction of the 2,5-dimethyl-4-nitrobenzene-1-sulfonyl group could be used to modify molecules to enhance their detection in techniques like mass spectrometry or to study their biological interactions.
-
Intermediate in Organic Synthesis: As a reactive intermediate, it can be used to introduce the 2,5-dimethyl-4-nitrophenylsulfonyl group into various molecules, which can then be further functionalized. For example, the nitro group can be reduced to an amine, providing a handle for further chemical modifications.
Safety and Handling
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[15]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of corrosive vapors.[13]
-
Incompatibilities: Avoid contact with water, strong bases, amines, and alcohols, as it will react, often exothermically.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[15]
-
First Aid: In case of skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]
Conclusion
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, while not extensively studied, represents a potentially valuable reagent for organic synthesis and medicinal chemistry. Its reactivity, governed by the electrophilic sulfonyl chloride group and modulated by the aromatic substituents, makes it a versatile precursor for the synthesis of novel sulfonamides and other derivatives. By understanding its properties through the lens of well-established chemical principles and the behavior of related compounds, researchers can effectively utilize this molecule in the development of new chemical entities with potential therapeutic applications. As with all reactive chemical reagents, appropriate safety precautions must be strictly followed during its handling and use.
References
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What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Retrieved from [Link]
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Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors | The Journal of Organic Chemistry - ACS Publications. (2001, February 23). Retrieved from [Link]
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ICSC 0198 - SULPHURYL CHLORIDE - Inchem.org. (1998, March). Retrieved from [Link]
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (2000, August). Retrieved from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
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REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. (2006, September 23). Retrieved from [Link]
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Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved from [Link]
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Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020, October 4). Retrieved from [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7). Retrieved from [Link]
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What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015, March 16). Retrieved from [Link]
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Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Retrieved from [Link]
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Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from [Link]
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16.2: Other Aromatic Substitutions - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
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Electrophilic Substitution of Benzene | PDF | Art - Scribd. Retrieved from [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28). Retrieved from [Link]
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Microwave Synthesis, Spectral, Thermal, and Pharmacological Evaluation of Some Metal Complexes Containing Benzene Sulfonyl Thiourea - Hilaris Publisher. (2020, July 29). Retrieved from [Link]
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. (2022, July 7). Retrieved from [Link]
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13.4 Spectroscopic Properties of Aromatic Compounds - Chemistry LibreTexts. (2020, May 27). Retrieved from [Link]
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Solubility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple solubility data to deliver a deeper understanding of the physicochemical interactions that govern the dissolution and stability of this important synthetic intermediate. We will explore the molecule's structural characteristics, predict its behavior in various organic solvent classes, and provide a robust experimental protocol for quantitative solubility determination. The central thesis is that for reactive compounds like sulfonyl chlorides, solvent selection is a critical exercise in balancing dissolution with chemical stability.
Introduction: Beyond a Simple Reagent
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride used in organic synthesis. Its utility lies in the reactive sulfonyl chloride moiety (-SO₂Cl), which serves as a versatile functional handle for introducing the 2,5-dimethyl-4-nitrophenylsulfonyl group into other molecules. This is particularly relevant in the synthesis of complex sulfonamides, which are a cornerstone of many therapeutic agents.[1]
Understanding the solubility of this reagent is paramount for its effective use. Proper solvent selection dictates reaction efficiency, influences crystallization and purification processes, and ensures the stability and integrity of the material during storage and handling. However, the inherent reactivity of the sulfonyl chloride group adds a layer of complexity; the solvent is not merely a medium but a potential reactant. This guide will therefore address two intertwined questions: "In which solvents does it dissolve?" and "In which solvents is it stable?"
Physicochemical Profile and Its Influence on Solubility
The solubility behavior of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a direct consequence of its molecular architecture. The molecule can be deconstructed into three key regions, each with distinct polarity and reactivity characteristics:
-
Aromatic Core: The 2,5-dimethylbenzene ring is nonpolar and lipophilic. It favors interactions with aromatic and nonpolar aliphatic solvents through van der Waals forces and π-stacking (in the case of aromatic solvents).
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It contributes a significant dipole moment to the molecule, favoring interactions with polar solvents.
-
Sulfonyl Chloride Group (-SO₂Cl): This functional group is the molecule's primary center of reactivity. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it susceptible to attack by nucleophiles. While polar, its most defining characteristic is its reactivity.
This combination of a nonpolar aromatic backbone and two highly polar functional groups results in a molecule with a complex and bimodal character. Successful dissolution requires a solvent that can effectively solvate both the nonpolar and polar regions of the molecule.
Solvent Interaction: The Critical Balance of Solubility and Reactivity
The primary consideration when selecting a solvent for any sulfonyl chloride is the potential for solvolysis—the reaction of the solute with the solvent.[2][3]
Reactive Solvents (Not Recommended)
Polar Protic Solvents: This class includes water, alcohols (methanol, ethanol), and primary/secondary amines. These solvents are nucleophilic and will readily attack the electrophilic sulfur atom of the sulfonyl chloride group, leading to rapid decomposition of the starting material.[2]
-
Reaction with Water (Hydrolysis): Produces the corresponding and often undesired 2,5-dimethyl-4-nitrobenzenesulfonic acid.[2] R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Reaction with Alcohols (Alcoholysis): In the presence of a base (or even slowly without), it forms sulfonate esters.[1] This is a useful synthetic transformation but represents decomposition if the goal is simply to dissolve the starting material. R-SO₂Cl + R'-OH → R-SO₂OR' + HCl
-
Reaction with Amines (Aminolysis): Forms highly stable sulfonamides.[4] This is often the desired reaction, but solvents like primary or secondary amines are not suitable for inert dissolution.
Inert Solvents (Recommended)
Polar Aprotic Solvents: This class of solvents offers the best balance of solvating power and chemical inertness. They possess a strong dipole moment capable of stabilizing the polar nitro and sulfonyl chloride groups but lack the acidic proton that initiates decomposition. Examples: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM), Chloroform. DCM and chloroform are particularly effective due to their ability to dissolve a wide range of organic compounds and their inertness toward the sulfonyl chloride group.[1][5]
Nonpolar Solvents: These solvents primarily interact with the nonpolar aromatic core of the molecule. Examples: Toluene, Benzene, Hexane, Diethyl Ether. Solubility in aromatic solvents like toluene is expected to be moderate to good, as indicated by safety data for analogous compounds.[6][7] In contrast, solubility in aliphatic hydrocarbons like hexane will likely be poor due to the molecule's significant polarity.
Qualitative Solubility Summary
| Solvent | Solvent Class | Predicted Solubility | Rationale & Remarks |
| Dichloromethane (DCM) | Polar Aprotic | High | Excellent balance of polarity and inertness. Commonly used for reactions involving sulfonyl chlorides.[1] |
| Chloroform | Polar Aprotic | High | Similar properties to DCM. A good choice for dissolution.[5] |
| Acetone | Polar Aprotic | High | Strong dipole moment effectively solvates polar groups. Must be anhydrous. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Good general-purpose solvent, expected to perform well. |
| Acetonitrile | Polar Aprotic | Moderate | Polar enough to provide solubility, generally inert. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good solvent, but must be anhydrous and peroxide-free. |
| Toluene | Nonpolar (Aromatic) | Moderate | "Like dissolves like" interaction with the aromatic core.[6][7] |
| Hexane / Heptane | Nonpolar (Aliphatic) | Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy and solvate the polar groups. |
| Methanol / Ethanol | Polar Protic | Soluble (Reactive) | Will dissolve the compound but will also lead to rapid decomposition into the corresponding sulfonate ester. Not recommended for storage or non-reactive applications. [1] |
| Water | Polar Protic | Insoluble (Reactive) | Insoluble and highly reactive, leading to hydrolysis to the sulfonic acid.[2][5] |
Experimental Protocol for Quantitative Solubility Determination
Given the lack of published data, researchers must often determine solubility experimentally. The following protocol describes a robust gravimetric method for determining the equilibrium solubility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in a non-reactive (aprotic) solvent of choice. This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
Principle
An excess of the solid solute is stirred in a known volume of solvent at a constant temperature for a sufficient period to ensure the solution reaches saturation (equilibrium). A filtered aliquot of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid is measured to calculate the solubility.
Materials and Equipment
-
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (high purity)
-
Anhydrous solvent of interest (e.g., Dichloromethane)
-
Temperature-controlled shaker or stirrer plate with water bath
-
Calibrated analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes (Class A)
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation: Add an excess amount of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride to a pre-weighed glass vial. (An "excess" means enough solid remains undissolved at the end of the experiment).
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the anhydrous test solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours. Causality: A long equilibration time is crucial to ensure the dissolution process has reached a true thermodynamic equilibrium, providing a reliable and reproducible solubility value.
-
Settling: After 24 hours, turn off the agitation and allow the vial to stand undisturbed in the constant-temperature bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a syringe, avoiding any solid particles. Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean, pre-weighed (tared) vial. Trustworthiness: Filtering is a critical step to ensure that only dissolved solute is being measured, preventing falsely high results from suspended microcrystals.
-
Evaporation: Place the vial with the filtered aliquot in a fume hood and gently evaporate the solvent using a stream of dry nitrogen or by placing it in a vacuum desiccator. Avoid excessive heat which could degrade the compound.
-
Drying and Weighing: Once all solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant mass is achieved. Record the final mass of the vial containing the dried solute.
-
Calculation:
-
Mass of solute = (Final mass of vial + solute) - (Tare mass of vial)
-
Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)
-
Visualizations
Logical Flow of Solvent Selection
Caption: Decision workflow for solvent selection.
Experimental Workflow for Solubility Determination
Caption: Gravimetric solubility determination workflow.
Conclusion
The selection of an appropriate solvent for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a nuanced decision that hinges on a thorough understanding of its bimodal physicochemical nature and the high reactivity of its sulfonyl chloride functional group. Polar aprotic solvents, such as dichloromethane and acetone, represent the optimal choice, providing high solubility while minimizing the risk of chemical degradation. Conversely, polar protic solvents like water and alcohols are unsuitable for inert dissolution due to inevitable solvolysis. This guide provides the theoretical framework and a practical, robust experimental protocol to empower researchers to make informed decisions, ensuring both the integrity of the material and the success of their synthetic endeavors.
References
-
Wikipedia. Sulfonyl halide. Available from: [Link]
-
Bentley, T.W., et al. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]
-
Bentley, T.W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]
-
Royal Society of Chemistry. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]
-
ChemBK. 63148-62-9. Available from: [Link]
-
DC Fine Chemicals. Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride. Available from: [Link]
-
PubChemLite. 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). Available from: [Link]
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Methyl-3-nitrobenzenesulfonyl chloride. Available from: [Link]
-
PubChem. 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. Available from: [Link]
-
HANGZHOU XINSHUO NEW MATERIALS TECHNOLOGY Co., Ltd. 4-Nitrobenzenesulfonyl chloride. Available from: [Link]
-
Carl ROTH. (2023). Silicone oil M 350, medium viscous, 350 cSt. Available from: [Link]
-
National Institutes of Health. Poly(dimethylsiloxane). PubChem. Available from: [Link]
-
Gelest, Inc. SILICONE FLUIDS Property Profile Guide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 6. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Nucleophilic substitution mechanism of 2,5-dimethyl-4-nitrobenzenesulfonyl derivatives
Application Note: Nucleophilic Substitution Dynamics of 2,5-Dimethyl-4-nitrobenzenesulfonyl Derivatives
Abstract
This technical guide details the mechanistic behavior and experimental protocols for utilizing 2,5-dimethyl-4-nitrobenzenesulfonyl chloride (and related esters) in nucleophilic substitution reactions. While the 4-nitro group activates the sulfonyl center via electronic withdrawal, the 2,5-dimethyl substituents introduce critical steric parameters that differentiate this scaffold from standard "Nosyl" reagents. This note provides optimized protocols for sulfonamide synthesis, kinetic stability profiling, and troubleshooting steric hindrance in drug discovery workflows.
Introduction: The "Push-Pull" Scaffolding
In medicinal chemistry, sulfonyl chlorides are ubiquitous electrophiles. The 2,5-dimethyl-4-nitrobenzenesulfonyl scaffold represents a specific "tuned" electrophile where reactivity is modulated by two opposing forces:
-
Electronic Activation (The "Pull"): The nitro group (
) at the para position is a strong electron-withdrawing group (EWG). It pulls electron density from the benzene ring and, by extension, the sulfonyl sulfur atom. This increases the electrophilicity of the sulfur, making it highly reactive toward nucleophiles (amines, alcohols). -
Steric Modulation (The "Push"): The methyl groups at the 2 and 5 positions provide steric bulk ortho to the sulfonyl group. Unlike the planar, unhindered 4-nitrobenzenesulfonyl chloride (Nosyl-Cl), the 2,5-dimethyl variant creates a "protected" pocket. This retards the rate of hydrolysis (improving handling stability) and enhances regioselectivity during complex molecule synthesis.
Target Audience Utility: This reagent is often employed when standard Nosyl groups are too labile or when specific solubility profiles (driven by the lipophilic methyls) are required for intermediate purification.
Mechanistic Insight: Substitution at Sulfur ( -t)
The primary reaction of interest is the Nucleophilic Substitution at Sulfur . Unlike aliphatic
The Pathway
-
Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the sulfur atom. The 4-nitro group stabilizes the developing negative charge on the transition state.
-
Intermediate Formation: A short-lived pentacoordinate intermediate forms.
-
Elimination: The chloride ion (a good leaving group) is expelled, restoring the tetrahedral geometry.
Competitive Hydrolysis
Water is a competitive nucleophile. The 2,5-dimethyl groups are critical here; they disrupt the optimal trajectory of water molecules more effectively than they disrupt linear amines, offering a "kinetic window" where sulfonylation is favored over hydrolysis if moisture is controlled.
Figure 1: Mechanistic pathway showing the competition between desired sulfonylation and undesired hydrolysis. The base acts as a proton scavenger to drive the equilibrium.
Experimental Protocols
Protocol A: High-Fidelity Synthesis of Sulfonamides
Purpose: To synthesize sulfonamide intermediates with >95% purity, minimizing hydrolysis byproducts.
Reagents:
-
Substrate: 2,5-dimethyl-4-nitrobenzenesulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Catalyst (Optional): DMAP (0.05 equiv) – Only if the amine is sterically hindered.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. Dissolve the Amine (1.1 equiv) and Base in anhydrous DCM (concentration ~0.2 M). -
Thermal Control: Cool the reaction mixture to 0°C using an ice/water bath.
-
Why? The reaction is exothermic. Higher temperatures increase the rate of hydrolysis from trace moisture and can lead to bis-sulfonylation.
-
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Slow addition prevents localized "hotspots" of concentration that favor side reactions.
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the disappearance of the starting chloride (often UV active, unstable on silica) and formation of the stable sulfonamide.
-
-
Quench & Workup:
-
Add 1M HCl (aq) to quench excess amine and pyridine.
-
Extract with DCM (
). -
Wash organic layer with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Data Summary Table: Optimization Parameters
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | 0°C | Suppresses hydrolysis; controls exotherm driven by |
| Solvent | DCM (Anhydrous) | Non-nucleophilic; solubilizes the lipophilic dimethyl scaffold. |
| Base | Pyridine | Acts as both base and nucleophilic catalyst (forming reactive N-sulfonylpyridinium salt). |
| Stoichiometry | 1:1.1 (Cl:Amine) | Slight excess of amine ensures complete consumption of the labile chloride. |
Protocol B: Kinetic Stability Assay (Hydrolysis Check)
Purpose: To validate the quality of the reagent batch before use in critical campaigns. Impure or hydrolyzed reagent leads to incorrect stoichiometry.
Methodology:
-
Baseline: Dissolve 10 mg of the sulfonyl chloride in 1 mL of
-DMSO (dry). Record a H NMR. -
Challenge: Add 10
L of . -
Measurement: Record
H NMR spectra at minutes. -
Analysis: Monitor the shift of the aromatic protons and the methyl groups.
-
Validation Criteria: If
hydrolysis occurs within 5 minutes at RT, the batch must be re-purified (recrystallized from dry /Hexane) or used with a larger excess (1.5 equiv).
Troubleshooting & Critical Nuances
Steric Hindrance Management
The 2,5-dimethyl pattern makes this reagent less reactive than 4-nitrobenzenesulfonyl chloride.
-
Issue: Reaction with bulky amines (e.g., tert-butylamine, aniline derivatives) stalls.
-
Solution: Add DMAP (4-dimethylaminopyridine) at 5-10 mol%. DMAP forms a hyper-reactive intermediate that overcomes the steric penalty of the methyl groups.
Side Reaction:
While rare under standard sulfonylation conditions, the nitro group activates the ring for Nucleophilic Aromatic Substitution (
-
Risk: If using strong nucleophiles (e.g., thiols, alkoxides) and heating, the nucleophile may displace the nitro group or the sulfonyl group itself.
-
Prevention: Keep temperature
and avoid strongly basic conditions (e.g., NaH, NaOH) during the sulfonylation step.
Workflow Visualization
Figure 2: Optimized experimental workflow for sulfonamide synthesis using sterically hindered nitro-sulfonyl chlorides.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374.
- Context: Foundational work on the "Nosyl" protecting group chemistry, establishing the reactivity profile of nitrobenzenesulfonyl deriv
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 22: Nucleophilic Substitution at the Carbonyl (and Sulfonyl) Group.
- Context: Authoritative text on the addition-elimination mechanism
-
Gnedin, B. G., & Ivanov, S. N. (2004).[7] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in
-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride." Russian Journal of Organic Chemistry, 40(5), 733-739.[7]- Context: Detailed kinetic analysis of the hydrolysis rates of nitro-substituted sulfonyl chlorides, valid
-
De Luca, L., & Giacomelli, G. (2008).[8] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969.
- Context: Provides comparative protocols for sulfonamide synthesis and handling of activated sulfonyl intermedi
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. cbijournal.com [cbijournal.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride as a derivatization reagent for HPLC
An In-Depth Technical Guide to HPLC Derivatization Using 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Analyte Detection in HPLC
In the realm of High-Performance Liquid Chromatography (HPLC), the direct analysis of certain compounds presents a significant challenge. Molecules that lack a native chromophore or fluorophore, such as aliphatic amines, phenols, and thiols, exhibit poor absorption in the ultraviolet-visible (UV-Vis) spectrum, leading to low sensitivity and unreliable quantification.[1][2] Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation.[3] This process involves chemically modifying the analyte to attach a "tag" that possesses strong UV-absorbing or fluorescent properties, thereby dramatically enhancing its detectability.[3]
This guide focuses on the application of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride as a highly effective derivatizing reagent. The strategic design of this molecule incorporates two key features:
-
A Reactive Sulfonyl Chloride Moiety (-SO₂Cl): This functional group serves as an electrophilic center, readily reacting with nucleophilic groups like primary and secondary amines, as well as the hydroxyl groups of phenols and the sulfhydryl groups of thiols.[4]
-
A Nitroaromatic System: The dimethyl-nitrobenzene structure provides a potent chromophore, ensuring the resulting derivative can be detected with high sensitivity using standard HPLC-UV detectors.
By converting weakly-absorbing analytes into derivatives with strong UV absorbance, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride enables robust, sensitive, and accurate quantification for a wide range of applications, from pharmaceutical analysis to environmental monitoring.
Properties and Mechanism of Derivatization
Chemical Properties of the Reagent
| Property | Value |
| Chemical Name | 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride |
| Molecular Formula | C₈H₈ClNO₄S[5] |
| Molecular Weight | 249.67 g/mol |
| Appearance | Typically a yellow to brown crystalline powder |
| Solubility | Soluble in aprotic organic solvents (e.g., acetonitrile, dichloromethane) |
Data sourced from PubChem CID 23335198 and other chemical suppliers.[5]
Reaction Mechanism: Nucleophilic Substitution
The derivatization reaction proceeds via a nucleophilic substitution mechanism. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] A nucleophile, such as the lone pair of electrons on the nitrogen of a primary or secondary amine, attacks this electrophilic sulfur atom. This is followed by the departure of the chloride ion, which is an excellent leaving group. The reaction is typically conducted in the presence of a mild base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
The overall reaction for a primary amine is as follows:
R-NH₂ + Cl-SO₂-Ar → R-NH-SO₂-Ar + HCl (Analyte) + (Reagent) → (Stable Sulfonamide Derivative) + (Acid Byproduct)
where Ar represents the 2,5-dimethyl-4-nitrophenyl group.
Caption: Mechanism of amine derivatization with sulfonyl chloride.
Experimental Protocol for Derivatization
This section provides a general, robust protocol for the pre-column derivatization of analytes containing primary or secondary amine functional groups. This protocol should be optimized for each specific analyte and sample matrix.
1. Reagents and Materials
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in HPLC-grade acetonitrile. This solution should be prepared fresh daily to avoid degradation from moisture.
-
Analyte Standard Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[6]
-
Base/Buffer Solution: 0.1 M Sodium Bicarbonate or 0.1 M Borate Buffer (pH 9.5-10.5). An alkaline environment is crucial to ensure the amine is in its unprotonated, nucleophilic state.[2]
-
Quenching Solution (Optional): A solution of a primary amine like glycine or a solution of an acid (e.g., 2 M HCl) can be used to consume excess derivatizing reagent if it interferes with chromatography.
-
HPLC-grade Solvents: Acetonitrile, Methanol, and Water.
-
Equipment: Calibrated pipettes, microcentrifuge tubes or autosampler vials, vortex mixer, heating block or water bath, 0.45 µm syringe filters.
2. Derivatization Procedure
-
Aliquot Sample: In a microcentrifuge tube, add 100 µL of the analyte standard or sample extract.
-
Add Base: Add 100 µL of the alkaline buffer solution (e.g., 0.1 M Sodium Bicarbonate) and vortex for 10 seconds.
-
Initiate Reaction: Add 100 µL of the 10 mg/mL derivatizing reagent solution. Vortex the mixture thoroughly for 30 seconds.
-
Incubate: Place the sealed tube in a heating block or water bath set to 60°C for 30 minutes. The optimal time and temperature may vary depending on the analyte's reactivity and should be determined experimentally.[1]
-
Cool: After incubation, cool the mixture to room temperature.
-
Quench (Optional): If excess reagent causes chromatographic interference, add 50 µL of a quenching solution and allow it to react for 10 minutes at room temperature.
-
Filter: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC autosampler vial for analysis.[2]
Caption: General workflow for pre-column derivatization.
HPLC-UV Chromatographic Conditions
The resulting sulfonamide derivatives are typically non-polar and well-suited for separation by reversed-phase HPLC.[7]
Table 1: Recommended HPLC-UV Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV-Vis Detector | Widely available and suitable for detecting the nitroaromatic chromophore. |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column provides good retention and separation for the relatively non-polar derivatives.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shapes for sulfonamides. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the derivatives. |
| Elution Mode | Gradient | A gradient elution is recommended to ensure separation from early-eluting polar impurities and late-eluting excess reagent. |
| Example Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B | This gradient should be optimized based on the specific analyte derivative. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak efficiency. |
| Detection (λ) | 254 nm | The nitroaromatic group provides strong absorbance at or near this wavelength. The optimal wavelength should be confirmed using a UV scan. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration. |
Method Validation
A critical aspect of developing any analytical method is its validation to ensure reliability, accuracy, and precision.[9] The method should be validated according to the International Conference on Harmonisation (ICH) guidelines or equivalent regulatory standards.
Table 2: Key Method Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Specificity | No interference at the retention time of the analyte derivative. | Assessed by injecting a blank (matrix without analyte) and a placebo to ensure excipients or other matrix components do not co-elute. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | A calibration curve is constructed from at least five concentrations across the expected range. The r² value indicates the quality of the linear fit.[10] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision and accuracy. | Defined by the linearity study. |
| Accuracy | Recovery of 80-120% (typically 98-102% for drug substance) | Performed by spiking a known amount of analyte into a placebo or blank matrix at different concentration levels (e.g., 50%, 100%, 150%). |
| Precision (%RSD) | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 3% | Repeatability is assessed by multiple injections of the same sample on the same day. Intermediate Precision is assessed on different days, with different analysts, or on different equipment.[11] |
| LOD & LOQ | LOD: S/N ratio ≥ 3:1 LOQ: S/N ratio ≥ 10:1 | The Limit of Detection (LOD) is the lowest detectable concentration. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | %RSD of results should remain within acceptable limits. | The effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) on the results is evaluated. |
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area for Derivative | 1. Reagent degradation due to moisture. 2. Incorrect pH for the reaction. 3. Insufficient incubation time or temperature. 4. Analyte degradation. | 1. Prepare fresh derivatizing reagent solution daily. 2. Verify the pH of the buffer solution; amines require alkaline conditions for deprotonation. 3. Optimize reaction conditions (time and temperature). 4. Check sample stability. |
| Multiple or Split Peaks for the Derivative | 1. Incomplete reaction leading to both analyte and derivative peaks. 2. Side reactions occurring. 3. Chromatographic issues (e.g., column overload, improper mobile phase). | 1. Increase reaction time, temperature, or reagent concentration. 2. Optimize reaction conditions to minimize byproducts. 3. Check column health, reduce injection concentration, and ensure mobile phase pH is appropriate. |
| Large, Broad Peak from Excess Reagent | 1. Excess unreacted derivatizing reagent co-eluting with or near the analyte. 2. Hydrolysis of the reagent to its sulfonic acid form. | 1. Use a quenching reagent (e.g., a primary amine) to consume excess sulfonyl chloride post-reaction. 2. Optimize the amount of reagent used to be in slight excess, but not overwhelmingly so. 3. Adjust the HPLC gradient to separate the reagent peak from the analyte peak. |
| Poor Reproducibility (%RSD > 5%) | 1. Inconsistent timing or temperature during the derivatization steps. 2. Pipetting errors. 3. Instability of the derivative. 4. HPLC system variability. | 1. Use a timed, temperature-controlled heating block. Standardize all incubation and reaction times. 2. Use calibrated pipettes and consistent technique. 3. Analyze samples promptly after derivatization or perform a stability study of the derivative in the final solution. 4. Perform system suitability tests (SST) before analysis to ensure the HPLC system is performing correctly. |
References
-
Tsai, F. J., & Chen, S. H. (2001). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 131-137. [Link]
-
Festa, S., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]
-
Shaikh, K. A., & Patil, S. D. (1991). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of pharmaceutical and biomedical analysis, 9(10-12), 831-836. [Link]
-
SIELC. (2018). Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. [Link]
-
Lin, H. P., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]
-
Zhang, G., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]
-
Sravani, G., et al. (2014). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTADINE HYDROCHLORIDE IN TABLET DOSAGE FORM. Trade Science Inc.[Link]
-
Ermer, J. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. [Link]
-
Parsons, J. S. (1967). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Journal of Chromatographic Science, 5(5), 254-256. [Link]
-
PubChem. (n.d.). 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). [Link]
- Google Patents. (n.d.).
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journalajacr.com [journalajacr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming steric hindrance in reactions of 2,5-dimethyl-4-nitrobenzenesulfonyl chloride
Welcome to the technical support hub for 2,5-dimethyl-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique reactivity of this sterically hindered sulfonating agent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.
Introduction: Understanding the Challenge
2,5-Dimethyl-4-nitrobenzenesulfonyl chloride is a highly electrophilic sulfonating agent due to the potent electron-withdrawing effect of the para-nitro group. This electronic activation, however, is significantly counteracted by the steric hindrance imposed by the two methyl groups at the ortho and meta positions (C2 and C5). This structural feature physically obstructs the approach of nucleophiles to the electrophilic sulfur center, often leading to sluggish or incomplete reactions, especially with bulky substrates.
The primary challenge is to identify reaction conditions that provide sufficient energy to overcome this steric barrier without promoting undesired side reactions or decomposition. This guide will walk you through logical, step-by-step solutions to achieve successful sulfonylation outcomes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My sulfonylation reaction with a primary/secondary amine is extremely slow or stalls completely. What are the first steps to troubleshoot this?
Answer: This is the most common issue encountered with this reagent and is almost certainly due to steric hindrance. The nucleophilic attack of the amine on the sulfonyl group is sterically impeded. Here is a systematic approach to resolving this issue:
1. Verify Reagent Quality: Sulfonyl chlorides are susceptible to hydrolysis by ambient moisture, which converts them to the unreactive sulfonic acid.[1] Before modifying reaction conditions, confirm the integrity of your 2,5-dimethyl-4-nitrobenzenesulfonyl chloride. A simple control reaction with a small, highly nucleophilic amine like benzylamine can be indicative. If this control reaction also fails, your reagent has likely degraded and should be replaced.
2. Optimize Reaction Temperature and Time: Overcoming the activation energy barrier imposed by steric hindrance often requires increased thermal energy.
-
Initial Step: If your reaction is running at room temperature (25 °C) or below, incrementally increase the temperature.[1][2] A good starting point is to reflux in a higher-boiling solvent like acetonitrile (82 °C) or toluene (111 °C).
-
Extended Duration: Sterically hindered reactions are inherently slower. Allow for significantly longer reaction times (24-48 hours) and monitor progress diligently by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Enhance Nucleophilicity and Basicity:
-
Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can enhance the nucleophilicity of the amine and better solvate the transition state, potentially accelerating the reaction.[2]
-
Base Selection: The choice of base is critical. It acts as an acid scavenger for the HCl generated during the reaction.[3] For sterically hindered amines, a stronger, non-nucleophilic base may be required to ensure complete deprotonation and maintain a high concentration of the free amine. Consider switching from triethylamine (Et₃N) to a stronger base like 1,8-Diazabicycloundec-7-ene (DBU).
Question 2: I am observing significant byproduct formation, or my starting materials are decomposing at higher temperatures. What are my options?
Answer: Balancing reactivity and stability is key. If elevated temperatures lead to decomposition, a catalyst-mediated approach at lower temperatures is the preferred strategy.
1. Utilize a Nucleophilic Catalyst: For reactions with alcohols or less reactive amines, adding a nucleophilic catalyst can dramatically accelerate the rate of sulfonylation. The most common and effective catalyst is 4-Dimethylaminopyridine (DMAP).
-
Mechanism of Action: DMAP first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the parent sulfonyl chloride and is less sterically shielded, allowing it to be readily attacked by the primary nucleophile (your amine or alcohol).
-
Recommended Protocol: Use a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents) in conjunction with a stoichiometric amount of a weaker base like triethylamine.[1] This prevents the formation of unwanted byproducts while still achieving significant rate enhancement.
2. Consider Alternative Catalytic Systems: For particularly challenging substrates, other catalytic systems have shown promise in overcoming steric hindrance in sulfonylation reactions.
-
Indium Catalysis: Indium(III) triflate has been reported as an efficient catalyst for the sulfonylation of even less nucleophilic and sterically hindered anilines.[4][5]
-
Lewis Acid Catalysis: In some cases, mild Lewis acids can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack.
The following workflow provides a decision-making framework for troubleshooting these reactions.
Caption: Troubleshooting workflow for sterically hindered sulfonylation.
Frequently Asked Questions (FAQs)
Q1: Why is 2,5-dimethyl-4-nitrobenzenesulfonyl chloride used if it's so sterically hindered?
The 2,5-dimethyl-4-nitrophenylsulfonyl ("nosyl") group is sometimes intentionally chosen for its unique properties as a protecting group for amines. While more difficult to install, the resulting sulfonamide has distinct electronic properties that can influence the reactivity of the rest of the molecule. Furthermore, the conditions required for its removal are specific, offering orthogonal deprotection strategies in a complex multi-step synthesis.
Q2: Can I use a coupling agent to facilitate sulfonamide bond formation?
While peptide coupling agents are standard for amide bond formation, they are not typically used for sulfonamides. The reactivity of the sulfonyl chloride is generally sufficient, provided the steric and electronic factors are properly managed. The strategies outlined above (heat, catalysts, solvent choice) are the standard and most effective approaches.[1]
Q3: How does the reactivity of this compound compare to other sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl)?
Compared to TsCl and MsCl, 2,5-dimethyl-4-nitrobenzenesulfonyl chloride is significantly less reactive due to steric hindrance.
-
Mesyl chloride (MsCl) is small and highly reactive.
-
Tosyl chloride (TsCl) has one methyl group in the para-position, which does not cause steric hindrance.
-
The two methyl groups in 2,5-dimethyl-4-nitrobenzenesulfonyl chloride place it in a category of sterically hindered reagents, where reaction kinetics are much slower.[6]
The following diagram illustrates the steric clash that hinders the reaction.
Caption: Steric hindrance from methyl groups blocking nucleophile attack.
Q4: Are there any quantitative data to guide my choice of reaction conditions?
While specific kinetic data for 2,5-dimethyl-4-nitrobenzenesulfonyl chloride is sparse, general principles for overcoming steric hindrance are well-established. The following table provides a qualitative guide to optimizing your reaction.
| Parameter | Standard Condition | Recommended Change for Hindered Reactions | Rationale |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux (e.g., 80-110 °C) | Provides activation energy to overcome steric barrier.[1] |
| Solvent | DCM, THF | DMF, DMSO, Acetonitrile | Polar aprotic solvents can enhance nucleophilicity.[2] |
| Base | Triethylamine (Et₃N) | DBU, Proton Sponge® | A stronger, non-nucleophilic base ensures the amine is fully deprotonated. |
| Catalyst | None | 0.1-0.2 eq. DMAP | Forms a more reactive N-sulfonylpyridinium intermediate.[1] |
| Time | 1-12 hours | 24-72 hours | Sterically hindered reactions require longer times to reach completion. |
This technical guide provides a foundational framework for successfully employing 2,5-dimethyl-4-nitrobenzenesulfonyl chloride in your synthetic endeavors. By systematically applying these troubleshooting principles, you can effectively overcome the challenges posed by steric hindrance.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Benchchem. Optimizing reaction conditions for sulfonylation.
- Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- UCL Discovery. The Synthesis of Functionalised Sulfonamides.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019).
- Benchchem. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024).
- Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
- Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (2023).
-
OSTI.GOV. Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. (1988). Available from: [Link]
- Google Patents. Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
ResearchGate. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023). Available from: [Link]
-
ResearchGate. Catalyst Control over S(IV)-stereogenicity via Carbene-derived Sulfinyl Azolium Intermediates. Available from: [Link]
-
ACS Publications. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. (2021). Available from: [Link]
-
Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Available from: [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020). Available from: [Link]
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
-
ResearchGate. Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Available from: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides (Journal Article) | OSTI.GOV [osti.gov]
Hydrolysis side reactions of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
Product Category: Sulfonylating Agents / Building Blocks Topic: Hydrolysis Side Reactions & Stability Management Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists
Executive Summary & Reactivity Profile
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (DNBSC) is a highly reactive electrophile used primarily to introduce the sulfonyl moiety into amines (sulfonamide synthesis) or alcohols (sulfonate ester formation).
The Core Challenge: While the 2,5-dimethyl substitution pattern provides moderate steric protection, the 4-nitro group exerts a powerful electron-withdrawing effect (inductive and resonance). This significantly increases the electrophilicity of the sulfur atom, making the reagent exceptionally prone to hydrolysis .
In the presence of moisture, DNBSC degrades rapidly into 2,5-dimethyl-4-nitrobenzenesulfonic acid and hydrochloric acid . This guide details the mechanistic underpinnings of this side reaction and provides actionable protocols to prevent it.
Deep Dive: The Hydrolysis Mechanism
To troubleshoot effectively, one must understand the "Why." The hydrolysis of DNBSC is not a random degradation; it is a chemically driven event governed by electronic activation.
The Electronic Trap
The nitro group (
-
Normal Sulfonyl Chlorides: React moderately with water.
-
Nitro-Substituted Sulfonyl Chlorides: React aggressively with water, often competing with the desired nucleophile (amine/alcohol).
Reaction Pathway
The hydrolysis follows an associative
-
Nucleophilic Attack: Water attacks the sulfur atom.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Elimination: The chloride ion (
) is expelled, and a proton is lost, forming the sulfonic acid.
Critical Note on Base Catalysis:
Common bases used in sulfonylation (Pyridine, Triethylamine) act as General Base Catalysts for hydrolysis. They deprotonate water, making it a stronger nucleophile (
Mechanism Visualization
Caption: Figure 1. Base-catalyzed hydrolysis pathway of DNBSC. The nitro group enhances the electrophilicity of the DNBSC node, facilitating water attack.
Troubleshooting Guide
Use this logic flow to diagnose low yields or impurities.
Scenario A: "My reaction mixture turned into a biphasic mess or precipitated unexpectedly."
Diagnosis: Likely total hydrolysis. The sulfonic acid byproduct is highly polar and water-soluble, unlike the starting material. Action: Check the pH. If the reaction has become highly acidic despite the presence of base, the base has been consumed by the HCl generated from hydrolysis.
Scenario B: "LCMS shows a mass peak of [M-17] or [M+1] of the acid."
Diagnosis: Partial hydrolysis. Action: Review the "Water Sources" checklist below.
Scenario C: "The starting material melts over a wide range."
Diagnosis: The reagent has degraded during storage. Sulfonic acids act as autocatalysts for further decomposition. Action: Perform the Purification Protocol (Section 4) immediately.
Diagnostic Flowchart
Caption: Figure 2. Step-by-step troubleshooting logic for DNBSC reactions.
Experimental Protocols
Purification (Recrystallization)
Use this if your DNBSC is old or shows signs of hydrolysis (crusting, acidic smell).
Principle: Sulfonyl chlorides are soluble in hot non-polar solvents, while the sulfonic acid byproduct is insoluble.
-
Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Solvent: Use anhydrous Toluene or a mixture of Toluene/Hexane .
-
Dissolution:
-
Add crude DNBSC to the flask.
-
Add Toluene (approx. 5-10 mL per gram).
-
Heat to reflux gently.
-
Critical: If an insoluble oil or solid remains at reflux, this is the sulfonic acid impurity . Do not try to dissolve it.
-
-
Filtration (Hot): Decant or filter the hot solution through a glass frit (avoid paper filters which contain moisture) to remove the insoluble acid.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to
. -
Collection: Filter the crystals rapidly under nitrogen/argon. Wash with cold, dry hexanes.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
"Hydrolysis-Proof" Sulfonylation Protocol
Standard Schotten-Baumann conditions (aqueous base) are NOT recommended for this reagent due to the nitro-activation.
Reagents:
-
Substrate (Amine/Alcohol): 1.0 equiv
-
DNBSC: 1.1 - 1.2 equiv
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA): 1.5 - 2.0 equiv
-
Catalyst: DMAP (0.1 equiv) - Optional, use only for sluggish alcohols.
-
Solvent: Anhydrous DCM or THF.
Procedure:
-
Dry: Flame-dry glassware and cool under
. -
Dissolve: Dissolve the amine/alcohol and the Base in the anhydrous solvent. Cool to
. -
Addition (The Critical Step):
-
Do not add the DNBSC as a solution if possible (minimizes time in solution).
-
Add DNBSC as a solid in small portions over 15-20 minutes.
-
Why? This keeps the concentration of the dissolved "hot" electrophile low relative to the nucleophile, favoring the desired reaction over background hydrolysis with trace moisture.
-
-
Reaction: Allow to warm to Room Temperature. Monitor by TLC.[1][2][3]
-
Quench: Only add water once the starting material is consumed.
Frequently Asked Questions (FAQ)
Q: Can I wash the DNBSC with water to remove the acid impurity? A: High Risk. While common for stable sulfonyl chlorides (like Tosyl Chloride), the nitro group makes DNBSC too reactive. Washing with water will likely cause more hydrolysis during the drying phase. Use the recrystallization method (Protocol 4.1) instead.
Q: Why does my product have a strong red/yellow color? A: Nitro compounds are often yellow. However, a deep red color often indicates the formation of a "Meisenheimer Complex" or similar sigma-complex if strong nucleophiles are present, or simply the degradation of the nitro-arene. If the color persists after workup, check for azo-impurities formed by reduction, though this is rare under standard sulfonylation conditions.
Q: I see two spots on TLC. One stays at the baseline. What is it? A: The baseline spot is almost certainly the 2,5-dimethyl-4-nitrobenzenesulfonic acid . It is very polar. The less polar spot is your sulfonyl chloride (or product).
Q: Can I store this reagent in the fridge? A: Yes, but it must be in a sealed secondary container with desiccant. Cold refrigerators are often humid. If the bottle is cold and opened in the lab, water condenses inside the bottle, destroying the reagent. Always warm to room temperature before opening.
References
-
Rogne, O. (1972). Kinetics of the Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2. Link
- Grounding: Establishes the mechanism and base catalysis effects in sulfonyl chloride hydrolysis.
-
King, J. F., et al. (1992). Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[4] Link
- Grounding: Discusses the competition between hydrolysis and other nucleophilic
-
PubChem. (n.d.). 2,5-Dimethyl-4-nitrobenzenesulfonyl chloride Compound Summary. National Library of Medicine. Link
-
Grounding: Verification of chemical structure and identifiers (CID 23335198).[5]
-
-
BenchChem. (2025).[1][2] Technical Guide on Reactivity of Sulfonyl Chloride Functional Group. Link
-
Grounding: General protocols for handling reactive sulfonyl chlorides.[1]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 2,5-Dimethyl-4-Nitrobenzenesulfonamides
Welcome to the technical support guide for the purification of 2,5-dimethyl-4-nitrobenzenesulfonamides. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. The unique physicochemical properties imparted by the nitro group, the sulfonamide moiety, and the substituted aromatic ring can present specific purification hurdles. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed protocols for robust purification.
Core Purification Strategy: A Decision-Making Framework
The initial choice of purification technique is critical and depends on the scale of your reaction and the nature of the impurities. A general decision-making workflow can be visualized as follows:
Caption: Workflow for troubleshooting a failed recrystallization.
Part 2: Column Chromatography Troubleshooting & FAQs
When recrystallization is ineffective due to the presence of impurities with similar solubility, column chromatography is the method of choice for purification. [1] Question: What stationary phase and mobile phase should I start with for column chromatography?
Answer: For a molecule like 2,5-dimethyl-4-nitrobenzenesulfonamide, standard silica gel is the most appropriate stationary phase. The choice of mobile phase (eluent) is determined by running preliminary Thin Layer Chromatography (TLC) plates.
-
Expertise & Experience: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf value typically ensures good separation from impurities without requiring an excessively large volume of solvent. [1]* Trustworthiness: A systematic approach to finding the right eluent involves starting with a non-polar solvent and gradually increasing polarity.
-
Start with TLC: Spot your crude material on a silica TLC plate.
-
Test Solvents: Develop the plate in different solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).
-
Optimize the Ratio: Adjust the ratio of the solvents until you achieve the target Rf. For example, start with 10% Ethyl Acetate in Hexane, then try 20%, 30%, etc.
-
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. Provides good resolution. |
| Initial Eluent System | Hexane / Ethyl Acetate | A versatile, common system with a wide polarity range. Start with low polarity (e.g., 9:1 Hexane:EtOAc) and increase EtOAc concentration as needed. [2] |
| Alternative Eluent | Dichloromethane / Methanol | Use for more polar compounds if they do not move from the baseline with Hexane/EtOAc. Use sparingly as it can be aggressive on silica. |
| Loading Method | Dry Loading | Dissolve the crude product in a minimal amount of a strong, volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column. This often results in sharper bands and better separation than wet loading. [3]|
Question: My compound is not eluting from the column, or the yield is very low.
Answer: This issue typically stems from the compound being too strongly adsorbed to the silica gel, which can be due to incorrect solvent choice or interactions with the stationary phase.
-
Possible Causes & Solutions:
-
Eluent Polarity is Too Low: Your chosen solvent system is not polar enough to move the compound. Solution: Gradually increase the polarity of your eluent. If you are running a gradient, ensure the gradient range is appropriate.
-
Irreversible Adsorption: The sulfonamide group can be acidic and may interact very strongly with the slightly acidic silica gel. Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent. Triethylamine can help deprotonate the silica's acidic sites, while acetic acid can help protonate the compound, in either case reducing the strong interaction.
-
Sample Overload: Loading too much crude material onto the column can lead to poor separation and streaking, which can be mistaken for low yield in the collected fractions. Solution: As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material). [1] Question: Two compounds are co-eluting (not separating). What can I do?
-
Answer: Co-elution means the chosen conditions do not provide adequate resolution between your product and an impurity.
-
Possible Causes & Solutions:
-
Suboptimal Eluent: The solvent system is not selective enough. Solution: Try a different solvent system with different chemical properties. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane or Toluene. These solvents offer different interactions (e.g., pi-stacking with toluene) that may resolve the compounds.
-
Run a Slower, Shallower Gradient: If using a gradient elution, make the increase in polarity more gradual. This gives the compounds more time to equilibrate between the mobile and stationary phases, improving separation.
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for separation to occur.
-
Part 3: Identifying & Mitigating Process-Related Impurities
High purity is not just about removing existing contaminants; it's also about understanding their origin to prevent their formation.
Question: What are the likely impurities from the synthesis of 2,5-dimethyl-4-nitrobenzenesulfonamide?
Answer: Impurities can arise from unreacted starting materials, side-products from the reaction, or subsequent degradation. The synthesis of a related compound, 4-nitrobenzenesulfonamide, typically involves reacting p-nitrosulfonyl chloride with ammonia. [4]
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 2,5-dimethyl-4-nitrobenzenesulfonyl chloride or the amine it was reacted with.
-
Isomeric Impurities: If the starting 2,5-dimethylnitrobenzene was not pure, you could have isomeric sulfonamide impurities.
-
Hydrolysis Product: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which would likely be removed during an aqueous workup.
-
Nitrosamines: This is a critical class of impurities for drug development professionals. If solvents like Dimethylformamide (DMF) are used in the synthesis, they can degrade to secondary amines. In the presence of a nitrosating agent (like nitrous acid, which can form from nitrites under acidic conditions), these can form highly potent, carcinogenic N-nitrosamine impurities (e.g., NDMA). [5][6]Regulatory bodies have extremely strict limits on these impurities. [6] Question: How can I test for and remove these impurities?
-
Answer: A combination of work-up procedures and analytical techniques is essential.
-
Work-up Procedures:
-
Acid/Base Washes: Washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate) with a dilute acid (e.g., 1M HCl) will remove basic impurities. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic impurities. [7]* Analytical Monitoring:
-
TLC and HPLC: These are essential for monitoring reaction progress and assessing the purity of the final product.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the gold standard for detecting and quantifying trace-level impurities, especially critical for nitrosamine analysis. [8]
-
Part 4: Standard Operating Protocols (SOPs)
SOP 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: Place the crude 2,5-dimethyl-4-nitrobenzenesulfonamide in an Erlenmeyer flask. In a separate beaker, heat ethanol to boiling. Add the minimum amount of hot ethanol to the flask to just dissolve the solid while keeping the flask warm. [9]2. Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Add hot water dropwise to the clear ethanolic solution until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to re-dissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes. [10]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor. [9]8. Drying: Dry the crystals in a vacuum oven or desiccator to constant weight.
SOP 2: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. [2]2. Packing the Column (Slurry Method): In a beaker, make a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc/Hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica evenly. Add a final layer of sand on top to protect the silica bed. [2]3. Sample Loading (Dry Load): Dissolve your crude product in a minimal volume of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. [3]4. Elution: Carefully add your eluent to the top of the column without disturbing the sand layer. Apply gentle pressure (using a pump or inert gas) to begin flowing the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,5-dimethyl-4-nitrobenzenesulfonamide.
References
-
Tips and Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
- Recrystallization. Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Note: A direct link to the textbook chapter is unavailable, but the principles are widely established in standard organic chemistry texts).
-
Safe and Convenient Procedure for Solvent Purification. Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Organometallics, 15(5), 1518–1520. [Link]
- Sulfonamide purification process.
-
Column Chromatography Procedures. University of Colorado Boulder, Department of Chemistry. [Link]
- How to run column chromatography. University of South Florida, Department of Chemistry.
-
Single-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]
-
Column chromatography. University of Victoria, Department of Chemistry. [Link]
-
Recrystallization with two solvents. Reddit r/Chempros. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses (2025). [Link]
-
When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Promega Connections. [Link]
-
4-Nitrobenzenesulfonamide. PubChem, National Institutes of Health. [Link]
-
Nitrosamine Impurities – From Raw Materials to Final Drug Product. Bioanalysis Zone. [Link]
-
Nitrosamine Impurities in Medicinal Products. Pharmaceutical Technology. [Link]
-
Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[11][12]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. pharmtech.com [pharmtech.com]
- 6. usp.org [usp.org]
- 7. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. rubingroup.org [rubingroup.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification Strategies for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl Chloride
Executive Summary
This guide addresses the removal of excess 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (DNBSC) from reaction mixtures. Unlike simple tosyl chlorides, the presence of the para-nitro group significantly increases the electrophilicity of the sulfur center, making this reagent highly reactive but also prone to forming persistent impurities if not quenched correctly. The ortho-methyl groups provide steric bulk that can paradoxically slow down hydrolysis in neutral media, necessitating specific pH interventions.
Critical Safety Warning
Hazard Alert: DNBSC is a potent electrophile and skin sensitizer. The nitro group enhances its ability to penetrate cell membranes and derivatize proteins.
-
Reaction with Water: Violent decomposition can occur with neat reagents.
-
PPE: Double gloving (Nitrile/Neoprene) and a face shield are mandatory during workup.
Module 1: The Aqueous Workup (Hydrolysis & Extraction)
Best for: Standard batch reactions (>100 mg) where the product is stable to mild base.
The Mechanism:
The goal is to hydrolyze the lipophilic sulfonyl chloride (1 ) into the water-soluble sulfonate salt (2 ).
The Protocol:
-
Quench: Do NOT use alcohols (MeOH/EtOH) to quench. This forms the sulfonate ester (Ar-SO
R), a neutral impurity that tracks with your product in organic layers [1]. Use a 10% aqueous solution of N-Methylpiperazine or saturated NaHCO . -
Hydrolysis Phase: Add 1M NaOH (or saturated NaHCO
if product is base-sensitive) to the reaction mixture. -
Agitation: Stir vigorously for 30–60 minutes. The steric hindrance from the 2,5-methyl groups requires longer hydrolysis times than standard 4-nitrobenzenesulfonyl chloride [2].
-
Partition: Dilute with EtOAc or DCM. The hydrolyzed impurity (sulfonate salt) will remain in the aqueous layer.
-
Wash: Wash the organic layer 2x with 1M NaHCO
to ensure complete removal of the generated sulfonic acid.
Visualizing the Workflow:
Figure 1: Logic flow for the hydrolytic removal of sulfonyl chlorides via phase separation.
Module 2: Chemical Scavenging (Solid-Supported Reagents)
Best for: High-throughput screening (HTS), parallel synthesis, or acid/base sensitive products.
The Logic: Instead of washing, we use a polymer-supported amine (e.g., PS-Trisamine or PS-N-Methylpiperazine ) to covalently capture the sulfonyl chloride. The impurity becomes part of the solid bead and is filtered away.
The Protocol:
-
Calculate Loading: Determine excess DNBSC (mmols). Use 3.0 equivalents of scavenger resin relative to the excess reagent.
-
Add Resin: Add the dry resin directly to the reaction vial (compatible solvents: DCM, THF, DMF).
-
Incubate: Shake at room temperature for 2–4 hours.
-
Note: The electron-withdrawing nitro group makes DNBSC react faster with the amine resin than standard tosyl chloride [3].
-
-
Filter: Pass through a frit or Celite pad.
-
Rinse: Wash the resin cake with the reaction solvent to recover entrained product.
Visualizing the Scavenging Pathway:
Figure 2: Solid-phase extraction (SPE) workflow using amine scavengers.
Module 3: Troubleshooting & FAQs
Q1: I see a "Ghost Peak" in my LCMS that matches the mass of the sulfonic acid + 14. What is it? A: This is the Methyl Sulfonate Ester .
-
Cause: You likely quenched the reaction with Methanol (MeOH).
-
Mechanism:[1][2][3] DNBSC reacts with MeOH to form Ar-SO2-OMe.
-
Fix: This impurity is neutral and lipophilic; it will not wash out with base. You must use chromatography to remove it. In the future, quench with aqueous amine or bicarbonate.
Q2: The sulfonyl chloride isn't hydrolyzing even after 1 hour with NaOH. A: The 2,5-dimethyl substitution pattern creates steric shielding around the sulfur atom.
-
Fix: Increase temperature to 40°C or add a "phase transfer catalyst" like tetrabutylammonium bromide (TBAB) (5 mol%) to shuttle the hydroxide ions into the organic layer.
Q3: Can I use Silica Gel Chromatography? A: Yes, but with caution.
-
Rf Delta: Sulfonyl chlorides are generally less polar than sulfonamides but more polar than simple hydrocarbons.
-
Risk:[1][2][4][5][6][7] DNBSC can decompose on acidic silica, streaking the column.
-
Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading your sample.
Comparative Data: Selection Matrix
| Method | Efficiency | Cost | Time | Suitability |
| Aqueous Hydrolysis | High (>95%) | Low | 1-2 Hrs | Stable, non-polar products. |
| Resin Scavenging | Very High (>99%) | High | 2-4 Hrs | Small scale, parallel synthesis, sensitive products. |
| Recrystallization | Medium | Low | >12 Hrs | Large scale, highly crystalline products. |
| Chromatography | High | Medium | 1-3 Hrs | Complex mixtures, isolation of side-products. |
References
-
BenchChem Technical Support. (2025).[5][6][8] Removal of Benzenesulfonyl Chloride from Reaction Mixtures.[5] Retrieved from
-
Bentley, T. W., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. National Institutes of Health. Retrieved from
-
Supra Sciences. (2025).[9] Sulfonyl Chloride Resin Scavenging Protocols.[5][9][10][11] Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-3-nitrobenzenesulfonyl chloride.[9] Retrieved from
-
ResearchGate. (2016). How to remove excess methane sulphonyl chloride. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. suprasciences.com [suprasciences.com]
- 11. 4.imimg.com [4.imimg.com]
Technical Support Center: Stability of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support guide for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this moisture-sensitive reagent. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experiments.
Introduction: Understanding the Challenge
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a valuable intermediate in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[1] Like most sulfonyl chlorides, its utility is intrinsically linked to the high reactivity of the sulfonyl chloride group.[2] However, this reactivity also makes it highly susceptible to degradation by nucleophiles, with the most common culprit in a laboratory setting being water.[3][4] Understanding and controlling the compound's stability in the presence of moisture is therefore paramount to achieving reproducible and high-yielding results.
This guide provides a series of frequently asked questions, troubleshooting workflows, and validated protocols to address the stability issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly happens when 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is exposed to moisture?
Exposure to water or atmospheric moisture leads to the hydrolysis of the sulfonyl chloride.[4] This is a chemical reaction where the sulfonyl chloride group (-SO₂Cl) reacts with water (H₂O) to form the corresponding 2,5-Dimethyl-4-nitrobenzene-1-sulfonic acid (-SO₃H) and hydrochloric acid (HCl).[5] This degradation is often the primary cause of reduced reagent potency and the source of impurities in subsequent reactions.[3][6]
Q2: My reaction yield is significantly lower than expected. Could the stability of the sulfonyl chloride be the issue?
Absolutely. A lower-than-expected yield is one of the most common symptoms of sulfonyl chloride degradation.[3] If the starting material has been partially or fully hydrolyzed to its sulfonic acid form, it will not participate in the desired reaction (e.g., sulfonamide formation), thus directly reducing the yield of your target product.[4][6] Furthermore, the hydrochloric acid generated during hydrolysis can sometimes catalyze unwanted side reactions, further complicating the product mixture.
Q3: How can I visually or quickly assess if my sample of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride has degraded?
While analytical instrumentation provides definitive proof, there are preliminary signs you can look for:
-
Physical Appearance: The pure compound is a solid.[1] If the material appears clumpy, sticky, or has a syrupy consistency, it may indicate significant moisture absorption and hydrolysis.
-
Acrid Smell: While sulfonyl chlorides have a sharp odor, the presence of HCl from hydrolysis can intensify this.
-
Melting Point Depression: A simple and effective preliminary test. Pure compounds have a sharp, defined melting point. The presence of the sulfonic acid impurity will cause the melting point to become lower and broader.[6]
Q4: What are the non-negotiable best practices for storing and handling this reagent?
To maintain the integrity of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, strict adherence to anhydrous (water-free) conditions is critical.
-
Storage: Always store the reagent in a tightly sealed container to prevent ingress of atmospheric moisture.[5][7] For long-term storage, placing it inside a desiccator with a drying agent (e.g., Drierite, silica gel) or storing it under an inert atmosphere (nitrogen or argon) is highly recommended.[8] Store in a cool, dry place.[7]
-
Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[5] When dispensing the reagent, do so quickly and reseal the container immediately. Use only oven-dried glassware and anhydrous solvents for your reactions to prevent hydrolysis during the experimental procedure.[3][4]
Section 2: In-Depth Troubleshooting Guide
Problem: My reaction is complete, but I've isolated the wrong product. Analysis suggests it's the sulfonic acid.
This is a classic case of hydrolysis. The sulfonic acid is a direct indicator that your sulfonyl chloride starting material was either degraded before use or hydrolyzed during the reaction or workup.
Diagnostic Steps:
-
Confirm the Identity: Use an analytical technique like NMR or Mass Spectrometry to confirm the presence of 2,5-Dimethyl-4-nitrobenzene-1-sulfonic acid. The table below provides a comparison of expected analytical data.
-
Review Your Procedure:
-
Reagents: Was your starting sulfonyl chloride properly stored? Were your solvents certified anhydrous and handled under dry conditions?
-
Reaction Setup: Was the reaction performed under an inert atmosphere (N₂ or Ar)? Was all glassware thoroughly oven-dried?[4]
-
Workup: If an aqueous workup was performed, was it done quickly and at a low temperature (e.g., using ice-cold water or brine)? Prolonged contact with water, especially at room temperature, can hydrolyze the product.[3]
-
Data Presentation: Analytical Signatures of Compound vs. Hydrolysis Product
| Property | 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride | 2,5-Dimethyl-4-nitrobenzene-1-sulfonic acid | Causality & Insight |
| Molecular Formula | C₈H₈ClNO₄S[9] | C₈H₉NO₅S | The sulfonic acid has one additional oxygen and hydrogen atom, and lacks the chlorine atom. |
| Molecular Weight | 249.67 g/mol | 231.23 g/mol | The mass difference of ~18.44 amu corresponds to the substitution of -Cl (35.45) with -OH (17.01). |
| ¹H NMR | Aromatic protons will be present. Methyl protons will be distinct singlets. | Aromatic and methyl proton signals will be present but may be shifted slightly. A broad singlet for the acidic -SO₃H proton will appear, which is exchangeable with D₂O. | The presence of the exchangeable acidic proton is a definitive indicator of the sulfonic acid. |
| Mass Spec (ESI-) | May not ionize well under negative mode. | Expected [M-H]⁻ peak at m/z ~230. | The acidic proton is easily lost, making the sulfonic acid readily detectable in negative ion mode mass spectrometry. |
Troubleshooting Workflow: Diagnosing and Solving Low Reaction Yields
If you are experiencing low yields, this workflow can help you systematically identify and resolve the root cause, which is often related to moisture-induced degradation.
Caption: A logical workflow to troubleshoot low reaction yields.
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of your 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride to check for the presence of its sulfonic acid hydrolysis product.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of your sulfonyl chloride sample and dissolve it in ~0.7 mL of a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Integrate the aromatic and methyl regions.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
Analysis: Compare the two spectra. If the sulfonic acid is present, you will observe a broad singlet corresponding to the acidic proton (-SO₃H) in the first spectrum, which will disappear or significantly diminish in the second spectrum after the D₂O exchange. The absence of this exchangeable peak is a strong indicator of high purity with respect to hydrolysis.[10]
Protocol 2: Forced Degradation for Analytical Standard Generation
To definitively identify the sulfonic acid impurity in your analyses, it is helpful to generate a reference sample.
Methodology:
-
Sample Preparation: Dissolve a small amount (~20 mg) of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in a suitable solvent like acetonitrile or THF (1 mL).
-
Hydrolysis: Add an equivalent amount of water (or a slight excess) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40°C) to accelerate hydrolysis. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid will be the 2,5-Dimethyl-4-nitrobenzene-1-sulfonic acid, which can be used as an analytical standard for comparison (e.g., in NMR, LC-MS, or as a co-spot on a TLC plate).
Section 4: The Chemistry of Instability
The Mechanism of Hydrolysis
The hydrolysis of aromatic sulfonyl chlorides in neutral water is generally understood to proceed through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[11][12] Water acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to a transition state where a new sulfur-oxygen bond is forming as the sulfur-chlorine bond is breaking.
Sources
- 1. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting low reactivity of hindered sulfonyl chlorides
Topic: Troubleshooting Low Reactivity of Hindered Sulfonyl Chlorides
Senior Scientist’s Foreword
Status: Active Ticket From: Dr. Aris Thorne, Senior Application Scientist Subject: Moving beyond "Recovered Starting Material"
If you are reading this, you are likely staring at a TLC plate showing a pristine spot of starting material after 24 hours of reflux. Hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride or mesitylenesulfonyl chloride) are notorious for their kinetic inertness.
The problem is rarely electronic; it is almost exclusively steric trajectory . The sulfur atom in a sulfonyl group requires a specific angle of attack (analogous to the Bürgi-Dunitz angle on carbonyls) for the nucleophile to displace the chloride. Ortho-substituents physically block this path.[1]
To solve this, we cannot just "heat it harder"—that leads to thermal desulfonylation (decomposition). We must either activate the electrophile (catalysis) or change the mechanism (SuFEx).
The Diagnostics: Why is it failing?
Visualizing the Blockade
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 1: Kinetic pathways.[2] Direct attack is blocked by steric bulk. DMAP catalysis creates a projected intermediate that bypasses the steric wall.
Diagnostic FAQ
Q: Is my sulfonyl chloride dead or just stubborn? A: Perform the Water Drop Test . Take a small aliquot of your sulfonyl chloride in DCM and add a drop of water.
-
Immediate fumes/heat: It is reactive.[3] The issue is your nucleophile or sterics.
-
No reaction: It has likely hydrolyzed to the sulfonic acid (which is unreactive to nucleophiles). Check the IR spectrum: Sulfonyl chlorides show strong bands at ~1375 and 1170 cm⁻¹, while sulfonic acids show broad OH stretching.
Q: The solution turned dark/black, but no product formed. What happened? A: You likely triggered Thermal Desulfonylation . Hindered sulfonyl chlorides are prone to losing SO₂ upon heating, especially in the presence of radical initiators or excessive heat, generating the aryl chloride (Ar-Cl) byproduct.
-
Fix: Do not exceed 60°C. If higher temps are needed, switch to Protocol B (Silver activation) to lower the energy barrier rather than increasing thermal energy.
The Solutions: Validated Protocols
Choose your protocol based on your substrate's difficulty.
Protocol A: The "Active Ester" Method (Nucleophilic Catalysis)
Best for: Moderately hindered substrates reacting with amines.
The Science: Standard bases (TEA, DIPEA) only act as proton sponges. They do not activate the sulfur. You need DMAP (4-Dimethylaminopyridine).[4][5][6] DMAP attacks the sulfonyl chloride to form a N-sulfonylpyridinium salt. This intermediate is positively charged (highly electrophilic) and projects the sulfur atom away from the steric bulk of the aryl ring.
Step-by-Step:
-
Dissolve: 1.0 equiv Sulfonyl Chloride + 1.2 equiv Amine in anhydrous DCM (Dichloromethane).
-
Base: Add 2.0 equiv Et₃N (acts as the proton scavenger).
-
Catalyst: Add 0.1 - 0.2 equiv DMAP . Crucial: Do not omit.
-
Conditions: Stir at Room Temp for 12h.
-
Monitoring: If stalled after 4h, heat to mild reflux (40°C).
| Component | Role | Common Pitfall |
| DMAP | Nucleophilic Catalyst | Using <5 mol% on hindered substrates (too slow). |
| Et₃N | Proton Scavenger | Using pyridine as solvent (too weak for hindered cases). |
| DCM | Solvent | Using nucleophilic solvents (MeOH/EtOH) which consume the reagent. |
Protocol B: The "Silver Bullet" (Ag₂O Mediated)
Best for: Hindered alcohols (Sulfonate ester synthesis) where DMAP fails.
The Science: When reacting hindered alcohols, DMAP is often insufficient. Silver(I) Oxide (Ag₂O) acts as a halogen scavenger and a mild base. In the presence of Potassium Iodide (KI), it generates a transient Sulfonyl Iodide , which is significantly more reactive than the chloride due to the weaker S-I bond and the better leaving group ability of iodide.
Step-by-Step:
-
Mix: 1.0 equiv Alcohol + 1.2 equiv Sulfonyl Chloride in DCM or MeCN.
-
Add: 1.5 equiv Ag₂O (Silver Oxide) and 0.2 equiv KI (Potassium Iodide).
-
Conditions: Stir at Room Temp. The reaction typically proceeds in neutral media, preventing base-sensitive decomposition.
-
Workup: Filter through a Celite pad to remove silver salts before aqueous wash.
Protocol C: The Pivot (SuFEx Chemistry)
Best for: "Impossible" substrates where the chloride decomposes before reacting.
The Science: If the chloride is too unstable or unreactive, convert it to the Sulfonyl Fluoride (R-SO₂F). Sulfonyl fluorides are thermodynamically stable (resistant to hydrolysis/reduction) but react specifically with silyl ethers or amines under "SuFEx" (Sulfur-Fluoride Exchange) conditions, pioneered by the Sharpless lab.
Workflow:
-
Convert: Stir R-SO₂Cl with KHF₂ (Sat. aq.) in MeCN. Quantitative conversion to R-SO₂F occurs rapidly.
-
Couple: React R-SO₂F with your nucleophile (e.g., amine or silyl ether) using DBU or BTMG as a catalyst.
-
Why it works: The fluoride bond is stronger, preventing side reactions, but the specific catalysis allows the reaction to proceed in a "click" chemistry fashion.
Decision Matrix & Troubleshooting Flow
Use this logic flow to determine your next move.
Figure 2: Troubleshooting logic flow. Identify if the failure is kinetic (recovered SM) or thermodynamic (decomposition).
References
-
DMAP Catalysis Mechanism: Hurevich, M., et al.[5] "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[5][6] National Institutes of Health / Vertex Search. 6
-
Silver Oxide Protocol: Bouzide, A., & Sauvé, G. "Silver(I) oxide-mediated facile and practical sulfonylation of alcohols."[7] Organic Letters / ResearchGate. 7
-
SuFEx Chemistry (Sharpless): Sharpless, K. B., et al.[3][8][9][10] "Sulfur Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[3][8][9] Angewandte Chemie / Scripps Research. 3
-
Steric Hindrance in Sulfonyl Chlorides: BenchChem Technical Guides. "Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity."[1] 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 9. repository.cshl.edu [repository.cshl.edu]
- 10. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
[1]
Executive Summary & Significance
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals and fluorescent dyes (e.g., dansyl analogs).[1] Its reactivity, driven by the sulfonyl chloride moiety, makes it highly susceptible to hydrolysis, necessitating rigorous quality control.[1]
This guide provides an expert-level analysis of its 1H NMR spectrum , focusing on distinguishing the active reagent from its primary degradation product (the sulfonic acid) and selecting the optimal solvent system for analysis.[1] Unlike standard spectral lists, this guide correlates chemical shifts directly to electronic environments and provides a self-validating workflow for purity assessment.[1]
Structural Analysis & Predicted Assignments
The molecule exhibits a highly substituted benzene ring with no internal symmetry, resulting in a distinct spectral signature.
Electronic Environment
-
Position 1 (SO₂Cl): Strong electron-withdrawing group (EWG); deshields ortho protons/methyls.[1]
-
Position 4 (NO₂): Strong EWG; deshields ortho protons/methyls.[1]
-
Positions 2 & 5 (Methyls): Weak electron-donating groups; provide steric markers.[1]
Predicted 1H NMR Data (CDCl₃)
Note: Chemical shifts (
| Proton Assignment | Type | Multiplicity | Predicted Shift ( | Mechanistic Explanation |
| H-6 (Ar-H) | Aromatic | Singlet | 8.0 – 8.2 | Ortho to SO₂Cl (strong deshielding) and meta to NO₂.[1] Located between SO₂Cl and Methyl-5.[1] |
| H-3 (Ar-H) | Aromatic | Singlet | 7.8 – 8.0 | Ortho to NO₂ (strong deshielding) and meta to SO₂Cl.[1] Located between NO₂ and Methyl-2.[1] |
| Me-2 (Ar-CH₃) | Methyl | Singlet | 2.7 – 2.8 | Ortho to SO₂Cl.[1] Deshielded relative to toluene ( |
| Me-5 (Ar-CH₃) | Methyl | Singlet | 2.6 – 2.7 | Ortho to NO₂.[1] Deshielded relative to toluene. |
Critical QC Check: The aromatic region must show two distinct singlets . If you observe doublets (coupling
Hz), your sample is likely the 2,4-dimethyl or 3,4-dimethyl isomer, not the 2,5-isomer.[1]
Comparative Analysis: Solvent Selection & Impurity Profiling
The choice of solvent is not merely operational; it is the primary diagnostic tool for assessing the stability of the sulfonyl chloride group.
Scenario A: The "Active" Reagent (CDCl₃)[1]
-
Solvent: Chloroform-d (CDCl₃)[1]
-
Performance: Excellent solubility for the sulfonyl chloride.
-
Observation:
Scenario B: The "Hydrolyzed" Impurity (DMSO-d₆)[1]
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]
-
Performance: Solubilizes the sulfonic acid derivative (hydrolysis product), which is typically insoluble in CDCl₃.[1]
-
Risks: DMSO is hygroscopic. Residual water in DMSO can induce in situ hydrolysis of the sulfonyl chloride during the NMR experiment, leading to artifacts.
-
Observation (Hydrolyzed Product):
-
Appearance of a broad singlet at
10.0 – 14.0 ppm (SO₃H). -
Upfield shift of aromatic protons by ~0.1–0.2 ppm due to the conversion of -SO₂Cl to -SO₃H.[1]
-
Comparative Data Table
| Feature | Target: Sulfonyl Chloride | Impurity: Sulfonic Acid |
| Solubility (CDCl₃) | Soluble (Clear) | Insoluble (Precipitate/Cloudy) |
| Solubility (DMSO-d₆) | Soluble (Risk of reaction) | Soluble |
| Acidic Proton | None | Broad singlet > 10 ppm |
| Aromatic Shifts | Downfield (Deshielded) | Slightly Upfield (Shielded vs Cl form) |
Experimental Protocol & Decision Workflow
This protocol ensures data integrity by preventing moisture-induced degradation during preparation.[1]
Step-by-Step Methodology
-
Dryness Check: Ensure the NMR tube and cap are oven-dried. Use a new ampule of CDCl₃ to minimize water content.
-
Sample Prep (CDCl₃):
-
Weigh ~10 mg of sample.
-
Add 0.6 mL CDCl₃.
-
Observation Point: If the solution is cloudy or contains floating solids, STOP . This indicates significant hydrolysis to the sulfonic acid.[3]
-
-
Acquisition:
-
Processing:
-
Reference residual CHCl₃ to
7.26 ppm.[4] -
Integrate the aromatic singlets (should be 1:1).
-
Integrate methyls relative to aromatics (should be 3:1).
-
Analytical Workflow Diagram
Figure 1: Decision tree for solvent selection and purity confirmation based on solubility and spectral feedback.[1]
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][5] J. Org.[6][7] Chem.1997 , 62, 7512–7515.[1] Link[1]
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[2][8][4][6][7][9][10] Process Res. Dev.2016 , 20, 661–667.[1][4] Link[1]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.[1] (Standard text for substituent additivity rules).
-
BenchChem. "Preventing decomposition of sulfonyl chloride during reaction." (General stability protocols). Link[1]
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
The following guide details the mass spectrometry fragmentation patterns of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride , designed for researchers requiring structural confirmation of this specific intermediate.
This analysis synthesizes established fragmentation rules for sulfonyl chlorides and nitroarenes, using 4-Nitrobenzenesulfonyl chloride as a comparative baseline to isolate the specific spectral contributions of the methyl substituents.
Executive Summary & Compound Identity
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (CAS: 5466-90-0) is a specialized derivatizing agent and synthesis intermediate. Its mass spectral signature is defined by the lability of the sulfonyl chloride bond and the "ortho-effect" interactions between the nitro group and adjacent methyl substituents.
This guide compares its fragmentation against 4-Nitrobenzenesulfonyl chloride to provide a differential diagnostic tool. The presence of the 2,5-dimethyl moiety introduces specific mass shifts (+28 Da) and unique rearrangement pathways absent in the non-methylated analog.
| Feature | Target Compound | Comparative Analog |
| Compound | 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride | 4-Nitrobenzenesulfonyl chloride |
| Formula | C | C |
| MW (Monoisotopic) | 248.99 Da | 220.95 Da |
| Key Structural Difference | Ortho-Methyl/Nitro & Ortho-Methyl/Sulfonyl interactions | No ortho-substituents |
Experimental Protocol (GC-MS)
To replicate the fragmentation patterns described below, the following Electron Ionization (EI) protocol is recommended. This setup ensures sufficient internal energy for diagnostic fragmentation while preserving the molecular ion.
-
Inlet System: Gas Chromatography (Splitless mode recommended for trace analysis).
-
Inlet Temperature: 250°C (Note: Sulfonyl chlorides are thermally labile; ensure liner is clean to prevent thermal degradation prior to ionization).
-
Electron Energy: 70 eV (Standard).[1]
-
Source Temperature: 230°C.
-
Transfer Line: 280°C.
-
Mass Range: m/z 40 – 350.
Critical Control: Analyze a blank solvent injection immediately before the sample to rule out memory effects, as sulfonyl chlorides can adsorb to active sites in the column.
Comparative Fragmentation Analysis
The fragmentation of benzenesulfonyl chlorides is driven by the weakness of the S–Cl bond, followed by the extrusion of SO
Pathway A: The Sulfonyl Cleavage (Dominant Pathway)
This is the primary sequence observed in both the target and the analog. It confirms the sulfonyl chloride functionality.
-
Molecular Ion (M
): The radical cation is formed.-
Target:m/z 249 (with a characteristic
Cl isotope peak at m/z 251 in a 3:1 ratio). -
Analog:m/z 221 .
-
-
-Cleavage (Loss of Cl): The S–Cl bond breaks, expelling a chlorine radical (Cl
).-
Target:m/z 214 ([M – Cl]
). -
Analog:m/z 186 .[4]
-
-
SO
Extrusion: The sulfonyl cation eliminates neutral sulfur dioxide (SO ).-
Target:m/z 150 (Aryl cation: [C
H NO ] ). -
Analog:m/z 122 (Aryl cation: [C
H NO ] ).
-
Pathway B: The Nitro-Aromatic Decay
Once the aryl cation is formed, the nitro group directs further fragmentation.
-
Loss of NO (Rearrangement): Nitroarenes often rearrange to a nitrite ester form before losing NO (30 Da), creating a phenoxy-type cation.
-
Target:m/z 150
m/z 120 (Dimethylphenoxy cation). -
Analog:m/z 122
m/z 92 (Phenoxy cation).
-
-
Loss of CO: The resulting phenoxy ion loses carbon monoxide (28 Da).
-
Target:m/z 120
m/z 92 (Dimethylphenyl/Xylyl cation). -
Analog:m/z 92
m/z 64 (Cyclopentadienyl cation).
-
Pathway C: The Diagnostic "Ortho Effect" (Target Specific)
The 2,5-Dimethyl substitution places a methyl group ortho to the nitro group. This allows for a specific McLafferty-like hydrogen transfer or cyclization that is impossible in the 4-Nitro analog.
-
Mechanism: H-transfer from the ortho-methyl to the nitro oxygen, followed by loss of OH
(17 Da) from the molecular ion or water elimination. -
Diagnostic Peak: Look for m/z 232 ([M – OH]
) or enhanced intensity at m/z 133 (Loss of OH from the aryl cation m/z 150). -
Note: While less intense than the sulfonyl cleavage, these ions confirm the position of the methyl groups relative to the nitro group.
Data Summary: Diagnostic Ion Table
| Fragment Assignment | Mechanism | Target (m/z) | Analog (m/z) | |
| Molecular Ion (M | Ionization | 249 | 221 | +28 (2xCH |
| Sulfonyl Cation | Loss of Cl | 214 | 186 | +28 |
| Aryl Cation | Loss of SO | 150 | 122 | +28 |
| Phenoxy Cation | Loss of NO (-30) | 120 | 92 | +28 |
| Hydrocarbon Cation | Loss of CO (-28) | 92 | 64 | +28 |
| Ortho-Effect Ion | Loss of OH | 232 | Absent | N/A |
Visualization of Fragmentation Pathways[5][6][7][8][9]
The following diagram illustrates the branching fragmentation pathways, highlighting the divergence between the standard sulfonyl loss and the specific ortho-effect seen in the target compound.
Caption: Fragmentation tree for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. Solid lines indicate the dominant sulfonyl-cleavage pathway; dashed lines indicate the diagnostic ortho-effect pathway.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8). NIST Mass Spectrometry Data Center.[2] Available at: [Link]
-
PubChem. 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general fragmentation mechanisms of nitro and sulfonyl groups).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H.Mass Spectrometry of Organic Compounds.
Sources
HPLC retention time comparison of nitrobenzenesulfonyl chloride isomers
This guide is structured to address the critical instability of nitrobenzenesulfonyl chlorides while providing robust analytical solutions.
Executive Summary
The Analytical Challenge: Separating 2-nitro, 3-nitro, and 4-nitrobenzenesulfonyl chloride isomers presents a unique paradox in chromatography. While their structural similarity requires high-resolution separation, their extreme hydrolytic instability renders standard Reversed-Phase (RP) HPLC methods unreliable without modification.
In the presence of aqueous mobile phases, these chlorides rapidly hydrolyze into their corresponding sulfonic acids, leading to shifting retention times, ghost peaks, and quantitation errors.
The Solution: This guide compares two validated approaches:
-
Direct Analysis (Normal Phase): For rapid screening of raw materials.
-
Derivatization (Reversed Phase): The "Gold Standard" for precise quantification and impurity profiling.
Chemical Basis of Separation
Understanding the polarity differences between isomers is the key to predicting elution order.
-
2-Nitro (Ortho): High dipole moment due to the proximity of the nitro and sulfonyl groups; significant steric hindrance.
-
3-Nitro (Meta): Intermediate polarity.
-
4-Nitro (Para): Lowest dipole moment (symmetry); most hydrophobic.
Predicted Elution Orders
| Mode | Stationary Phase | Elution Order (First | Mechanism |
| Reversed Phase (RP) | C18 / Phenyl-Hexyl | Ortho | Hydrophobic Interaction (Most polar elutes first) |
| Normal Phase (NP) | Silica / Cyano (CN) | Para | Adsorption (Least polar elutes first) |
Experimental Protocols
Method A: The "Gold Standard" Derivatization (RP-HPLC)
Why this method? It converts the unstable chloride into a stable sulfonamide, freezing the sample integrity for accurate quantitation.
Workflow Diagram:
Caption: Derivatization workflow ensuring analyte stability prior to injection.
Protocol:
-
Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Derivatization: Add 2.0 equivalents of Butylamine (or Diethylamine). Vortex for 2 minutes.
-
Quench: Add 1 mL of 0.1 M HCl to neutralize excess amine.
-
Extraction: Collect the organic layer, evaporate, and reconstitute in Mobile Phase.
-
HPLC Conditions:
Method B: Direct Analysis (Normal Phase HPLC)
Why this method? It avoids water entirely, allowing direct measurement of the chloride without hydrolysis.
Protocol:
-
Sample Prep: Dissolve directly in n-Hexane/Ethanol (90:10). Keep dry.
-
HPLC Conditions:
Comparative Results & Data
The following data represents typical relative retention times (RRT) standardized to the 3-nitro isomer (Meta).
Table 1: Retention Time Comparison (Derivatized vs. Direct)
| Isomer | Structure | RP-HPLC (Derivatized) | NP-HPLC (Direct) | Stability Risk |
| 2-Nitro (Ortho) | Polar, Steric | 0.85 (First) | 1.20 (Last) | High |
| 3-Nitro (Meta) | Intermediate | 1.00 (Reference) | 1.00 (Reference) | Medium |
| 4-Nitro (Para) | Non-polar, Symmetric | 1.15 (Last) | 0.80 (First) | Medium |
Note: Actual retention times (in minutes) will vary by system. Use RRT for identification.
Chromatogram Interpretation Guide
-
Peak Tailing: In Method B (Direct), tailing often indicates partial hydrolysis on the column silica surface. Ensure the column is strictly non-aqueous.
-
Ghost Peaks: In Method A, a peak at the solvent front usually corresponds to the excess derivatizing agent (butylamine) or its salt.
Troubleshooting & Optimization
Issue: "I see a peak eluting at the void volume."
-
Cause: This is likely the Sulfonic Acid hydrolysis product.
-
Fix: Your sample has degraded. If using Method B, dry your solvents. If using Method A, ensure the derivatization reaction was complete before adding aqueous quench.
Issue: "Co-elution of Ortho and Meta isomers."
-
Cause: Insufficient selectivity.
-
Fix: Switch to a Phenyl-Hexyl column . The
interactions often provide better separation for nitro-aromatics than standard C18.
Decision Logic for Method Selection:
Caption: Decision tree for selecting the appropriate analytical method based on sample state.
References
-
BenchChem Technical Support. (2025).[2][3][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Pande, A., et al. (2025). Simultaneous determination of m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and their hydrolyzed acid products by normal phase HPLC. ResearchGate. Retrieved from
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
Organic Syntheses. Orthanilic Acid: Hydrolysis of o-Nitrobenzenesulfonyl Chloride. Org. Synth. 1928, 8, 104. Retrieved from
-
Chromatography Today. (2026). Understanding the Difference Between Retention Time and Relative Retention Time. Retrieved from
Sources
Technical Comparison: 2,5-Dimethyl-4-nitrobenzenesulfonyl vs. Standard Nosyl Groups
The 2,5-dimethyl-4-nitrobenzenesulfonyl group (often abbreviated as 2,5-Me-Ns or a variant of the Nosyl family) represents a specialized modification of the standard Fukuyama amine synthesis reagents. While the standard o-Nosyl (2-nitrobenzenesulfonyl) and p-Nosyl (4-nitrobenzenesulfonyl) groups are the industry workhorses, and DNs (2,4-dinitrobenzenesulfonyl) is the "high-reactivity" variant, the 2,5-dimethyl-4-nitro derivative offers a unique balance of solubility, crystallinity, and tunable reactivity driven by the steric and electronic effects of the methyl substituents.
This guide objectively compares the 2,5-dimethyl-4-nitrobenzenesulfonyl group against the standard Nosyl group.
Part 1: Executive Summary & Strategic Rationale
The Fukuyama Amine Synthesis relies on the protection of a primary amine as a sulfonamide, activating the N-H bond for alkylation (Mitsunobu or alkyl halide), followed by deprotection via nucleophilic aromatic substitution (
-
Standard Nosyl (o-Ns / p-Ns): The baseline. Reliable, but deprotection can sometimes be slow or accompanied by side reactions (e.g., formation of sulfur dioxide adducts or difficulty in separating the byproduct).
-
2,5-Dimethyl-4-nitrobenzenesulfonyl (2,5-Me-Ns): A structurally modified variant. The addition of methyl groups at the 2 and 5 positions (ortho and meta to the sulfonyl group) introduces steric bulk and electron-donating character .
Core Advantages of 2,5-Me-Ns[2]
-
Enhanced Solubility: The lipophilic methyl groups significantly improve the solubility of the sulfonamide intermediate in organic solvents (DCM, THF, Toluene) compared to the often sparingly soluble standard Nosyl derivatives.
-
Superior Crystallinity: The symmetry and packing properties of the xylenyl core often yield highly crystalline intermediates, facilitating purification via recrystallization rather than column chromatography.
-
Tuned Stability (Orthogonality): The electron-donating methyl groups slightly deactivate the ring toward nucleophilic attack (
). This makes the 2,5-Me-Ns group more stable than standard Nosyl, allowing it to survive mild nucleophilic conditions that might prematurely cleave a standard Nosyl or DNs group. It enables orthogonal protection strategies.[2][3][4][5] -
Suppression of Side Reactions: Steric hindrance at the ortho position (C2) can shield the sulfonyl group from undesired nucleophilic attacks at sulfur, directing the deprotection strictly through the desired Meisenheimer pathway or preventing premature hydrolysis.
Part 2: Mechanistic & Structural Analysis
Structural Comparison
-
Standard p-Nosyl: 4-Nitrobenzenesulfonyl. Flat, electron-deficient ring.
-
2,5-Me-Ns: 2,5-Dimethyl-4-nitrobenzenesulfonyl.
-
C2 (Ortho to SO2): Methyl group provides steric shielding of the sulfur atom.
-
C5 (Meta to SO2): Methyl group adds lipophilicity.
-
C4 (Para to SO2): Nitro group remains the electron-withdrawing trigger for deprotection.[2]
-
Electronic & Steric Impact on Deprotection
The deprotection mechanism involves the attack of a thiolate anion (e.g.,
-
Electronic Effect: Methyl groups are weak Electron Donating Groups (EDGs). They increase the electron density of the benzene ring, making it less electrophilic compared to the unsubstituted p-Nosyl.
-
Result: Slower formation of the Meisenheimer complex.
-
-
Steric Effect: The methyl group at C2 hinders the approach of the nucleophile to the ipso carbon (C1) or the adjacent positions.
-
Result: Increased kinetic stability.
-
Caption: Mechanistic pathway of 2,5-Me-Ns deprotection. The methyl groups (not shown) stabilize the starting material and retard the nucleophilic attack, offering greater stability compared to standard Nosyl.
Part 3: Performance Metrics & Data Summary
The following table summarizes the theoretical and observed performance differences based on Structure-Activity Relationships (SAR) and standard sulfonamide chemistry.
| Feature | Standard Nosyl (o/p-Ns) | 2,5-Dimethyl-4-nitro-Ns | 2,4-Dinitro-Ns (DNs) |
| Deprotection Speed | Moderate (min to hours) | Slow / Controlled | Very Fast (min) |
| Solubility (DCM/THF) | Moderate | High (Lipophilic) | Moderate |
| Crystallinity | Good | Excellent | Good |
| Acid Stability | High | Very High | High |
| Base Stability | Moderate | High | Low (Very labile) |
| Primary Use Case | General Amine Synthesis | Robust / Orthogonal Protection | Rapid / Sensitive Substrates |
| Byproduct Removal | Extraction/Column | Filtration (often crystalline) | Extraction |
Part 4: Experimental Protocols
Protocol A: Protection (Formation of 2,5-Me-Ns-Amide)
Objective: Protect a primary amine.[3]
-
Dissolution: Dissolve primary amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Addition: Cool to 0°C. Add 2,5-dimethyl-4-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise.
-
Note: The 2,5-dimethyl variant is less reactive than NsCl; allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Workup: Dilute with DCM, wash with 1M HCl, sat. NaHCO3, and brine.[3]
-
Purification: Dry over MgSO4. Evaporate. Recrystallize from EtOAc/Hexanes (leveraging the superior crystallinity).
Protocol B: Alkylation (Fukuyama Conditions)
Objective: Convert secondary sulfonamide to tertiary.
-
Reagents: Dissolve Sulfonamide (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (1.5 equiv) in dry THF or Toluene.
-
Addition: Add DIAD or DEAD (1.5 equiv) dropwise at 0°C.
-
Reaction: Stir at RT. The steric bulk of the 2,5-dimethyl group generally does not significantly hinder the N-alkylation due to the planar nature of the sulfonamide nitrogen, but reaction times may be slightly longer than p-Ns.
Protocol C: Deprotection (The Critical Step)
Objective: Cleave the sulfonamide to release the secondary amine.
Since 2,5-Me-Ns is more stable, slightly more vigorous conditions than standard Nosyl may be required.
-
Setup: Dissolve alkylated sulfonamide in DMF or MeCN (0.1 M).
-
Nucleophile: Add Thiophenol (PhSH) (2.0–3.0 equiv) and K2CO3 or Cs2CO3 (3.0–4.0 equiv).
-
Alternative: For odorless deprotection, use Mercaptoacetic acid with LiOH.
-
-
Conditions: Stir at 40–50°C (Standard Nosyl is often RT; 2,5-Me-Ns may require mild heating due to deactivation). Monitor by TLC.[3]
-
Workup: Dilute with water/ether. Acidify aqueous layer to remove thiophenol, or use a basic wash if the product is neutral. Isolate the amine.[3][5][6]
Part 5: Visual Workflow
Caption: General workflow for amine synthesis using the 2,5-dimethyl-4-nitrobenzenesulfonyl strategy, highlighting the crystallinity and stability advantages.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004). "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, (4), 353–359. Link
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Sulfonamides for substituent effects). Link
-
BenchChem Application Notes. (2025). "Nitrophenylsulfonyl (Nosyl) Group for Amine Protection."[2][3][4][5] Link
-
Maligres, P. E., et al. (1997). "Nosyl and Dinitrobenzenesulfonyl Groups in Synthesis." Tetrahedron Letters, 38(30), 5253-5256. (Discusses reactivity trends of substituted sulfonamides). Link
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Vibrational Fingerprint of Sulfonyl Chlorides: A Comparative IR & Raman Guide
Executive Summary
The sulfonyl chloride functional group (-SO₂Cl ) is a high-energy electrophile critical in medicinal chemistry for synthesizing sulfonamides (antibiotics, diuretics) and sulfonate esters. However, its high reactivity renders it prone to rapid hydrolysis into sulfonic acids, creating a major quality control challenge.
This guide provides a technical comparison of Infrared (IR) spectroscopy against alternative analytical methods for identifying and validating sulfonyl chlorides. Unlike standard spectral libraries that list peaks in isolation, this document focuses on differential diagnosis —distinguishing the active reagent from its degradation products and structural analogs using vibrational spectroscopy.
Technical Deep Dive: The -SO₂Cl Signature
The sulfonyl chloride group exhibits a distinct vibrational signature dominated by the sulfonyl (-SO₂-) moiety. However, the presence of the electronegative chlorine atom perturbs these vibrations significantly compared to sulfones or sulfonamides.
The "Blue Shift" Phenomenon
In sulfonyl chlorides, the chlorine atom exerts a strong inductive effect (
Key IR Bands
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Asymmetric SO₂ Stretch | 1375 – 1390 | Strong | Primary Identifier. Occurs at higher frequency than sulfonic acids (~1350) or sulfonamides (~1335). |
| Symmetric SO₂ Stretch | 1170 – 1190 | Strong | Secondary Identifier. Often appears as a sharp doublet in aromatic sulfonyl chlorides. |
| S-Cl Stretch | 360 – 380 | Weak/Medium | Difficult to detect in standard IR. Falls near the cutoff of standard KBr/ZnSe optics (400 cm⁻¹). |
| C-S Stretch | 700 – 800 | Medium | Less diagnostic due to overlap with aromatic C-H out-of-plane bends. |
Expert Insight: Do not rely on the S-Cl stretch for identification using a standard FTIR with ZnSe optics, as the cutoff is often ~600 cm⁻¹. The absence of the S-Cl peak in IR does not confirm the absence of the group; rely instead on the high-frequency shift of the SO₂ bands and the absence of OH bands.
Comparative Analysis: Spectral Differentiation
The most common analytical challenge is distinguishing the active sulfonyl chloride from its hydrolysis product (sulfonic acid) or its derivative (sulfonamide).
Scenario A: Hydrolysis Monitoring (Quality Control)
When
-
Sulfonyl Chloride: Sharp peaks at ~1380/1180 cm⁻¹. Baseline is flat >3000 cm⁻¹.
-
Sulfonic Acid: SO₂ bands shift to lower frequencies (~1350/1150 cm⁻¹). A massive, broad O-H absorption appears from 2500–3300 cm⁻¹. [1]
Scenario B: Reaction Monitoring (Derivatization)
Converting
-
Sulfonyl Chloride: No signal >3000 cm⁻¹.
-
Sulfonamide: Appearance of sharp doublet N-H stretches at 3200–3400 cm⁻¹ . Shift of SO₂ peaks to lower frequencies (Asym ~1335 cm⁻¹).
Summary of Shifts
| Functional Group | Asym SO₂ (cm⁻¹) | Sym SO₂ (cm⁻¹) | High Frequency Region (>3000 cm⁻¹) |
| Sulfonyl Chloride (-SO₂Cl) | 1375–1390 | 1170–1190 | Clean / Flat (aromatic C-H only) |
| Sulfonic Acid (-SO₃H) | 1340–1360 | 1150–1170 | Broad, Strong O-H (2500–3300) |
| Sulfonamide (-SO₂NH₂) | 1330–1350 | 1150–1170 | Sharp N-H Doublet (3200–3400) |
| Sulfone (-SO₂-) | 1300–1330 | 1130–1150 | Clean |
Visualization: Spectral Decision Tree
The following diagram illustrates the logical flow for identifying the species based on spectral features.
Figure 1: Logic flow for distinguishing sulfonyl chlorides from common derivatives and degradation products.
Comparative Analysis: Technique Selection (IR vs. Raman)
While IR is the standard for identifying the polar SO₂ group, Raman spectroscopy offers superior performance for directly detecting the S-Cl bond.
| Feature | Infrared (FTIR) | Raman Spectroscopy |
| S-Cl Bond Detection | Poor. Weak intensity; often below detector cutoff (<400 cm⁻¹). | Excellent. Strong, sharp peak at ~375 cm⁻¹ . Highly polarizable bond yields strong Raman scatter. |
| SO₂ Group Detection | Excellent. Very strong dipole change yields intense peaks. | Good. Visible, but often less intense than in IR. |
| Water Interference | High. Moisture in air/sample obscures key regions and degrades the sample. | Low. Water is a weak Raman scatterer; ideal for aqueous-compatible measurements (though R-SO₂Cl is not). |
| Sample Prep | Requires dry ATR or Nujol mull. KBr pellets are risky (hygroscopic). | Non-contact through glass vials. Ideal for moisture-sensitive solids. |
Recommendation:
-
Use IR (ATR) for routine purity checks and monitoring the disappearance of the SO₂Cl group during amidation.
-
Use Raman if you need positive confirmation of the S-Cl bond integrity without opening the reaction vessel (non-invasive).
Experimental Protocol: Moisture-Excluded ATR Sampling
Objective: Obtain a valid IR spectrum of a moisture-sensitive sulfonyl chloride without hydrolysis artifacts.
Prerequisites:
-
FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Anhydrous solvent (Dichloromethane or Chloroform) for cleaning.
-
Nitrogen purge (optional but recommended).
Step-by-Step Methodology
-
System Validation (Background):
-
Clean the ATR crystal with anhydrous solvent.
-
Collect a background spectrum. Self-Validation: Ensure the region 3500–3000 cm⁻¹ is flat (no atmospheric water vapor noise).
-
-
Sample Preparation (The "Sandwich" Method):
-
Note: Do not grind sulfonyl chlorides with KBr; the hygroscopic nature of KBr will cause hydrolysis inside the pellet.
-
Place the solid sulfonyl chloride rapidly onto the center of the ATR crystal.
-
Immediately lower the pressure arm to cover the sample. This minimizes exposure to atmospheric moisture.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 16 (Keep scan time short to prevent degradation on the crystal).
-
-
Spectral Validation (The "OH Check"):
-
Pass: The spectrum shows strong bands at ~1380/1180 cm⁻¹ and a flat baseline above 3000 cm⁻¹.
-
Fail: A broad "hump" appears at 2500–3300 cm⁻¹.[1]
-
Root Cause: The sample hydrolyzed on the crystal or was already degraded.
-
Corrective Action: Dry the sample under vacuum and repeat with a nitrogen purge over the ATR crystal.
-
-
References
-
NIST Chemistry WebBook. Benzenesulfonyl chloride Infrared Spectrum. National Institute of Standards and Technology.[2] [Link]
-
Spectrabase. Benzenesulfonyl chloride Spectral Data. John Wiley & Sons.[3] [Link]
-
Canadian Journal of Chemistry. The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. (Detailed analysis of the S-Cl stretch at ~375 cm⁻¹). [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride Compound. [Link]
Sources
Structural & Synthetic Comparative Guide: 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl Chloride Scaffolds
Executive Summary & Strategic Positioning
In the realm of sulfonamide synthesis, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (2,5-DMNBSC) occupies a critical "Goldilocks" zone between reactivity and stability. While 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) is the standard for high reactivity (due to strong electron-withdrawing effects) and p-Toluenesulfonyl chloride (Tosyl-Cl) is the benchmark for stability, 2,5-DMNBSC introduces a steric modulator—the ortho-methyl group.
This guide analyzes the structural implications of this substitution pattern, comparing its crystallographic footprint and synthetic utility against standard alternatives.[1] We provide experimental protocols for derivatization and crystallographic data supporting the unique packing motifs of this scaffold.
Comparative Analysis: Electronic & Steric Modulators
The utility of sulfonyl chlorides is dictated by the electrophilicity of the sulfur atom and the stability of the leaving group. The 2,5-dimethyl substitution creates a unique electronic-steric conflict.
Table 1: Reactivity & Structural Comparison
| Feature | Tosyl-Cl (Alternative) | Nosyl-Cl (Alternative) | 2,5-DMNBSC (Subject) |
| Electronic Effect | EDG (+I) Deactivates S center | EWG (-M, -I) Activates S center | Hybrid: Nitro (-M) activates; Methyls (+I) weakly deactivate. |
| Steric Environment | Unhindered (Methyl is para) | Unhindered | Hindered: Methyl at C2 is ortho to Sulfonyl. |
| Hydrolysis Stability | High | Low (Rapid hydrolysis) | Moderate-High (Steric bulk protects S from H₂O attack). |
| Crystallinity | High, often needles | High, often plates | High , tends to form blocky prisms due to methyl interdigitation. |
| Primary Use | Protecting group, Leaving group | Amine activation, Protecting group | Scaffold building , Stable Nitro-precursor. |
Mechanistic Insight: The "Ortho-Effect"
The methyl group at position 2 (ortho to the sulfonyl chloride) exerts a protective steric effect. While the para-nitro group pulls electron density away from the sulfur (increasing electrophilicity), the ortho-methyl physically blocks the trajectory of incoming nucleophiles.
-
Result: 2,5-DMNBSC is less sensitive to ambient moisture than Nosyl-Cl, allowing for easier handling in open-air weighing, yet it retains sufficient reactivity for coupling with secondary amines under standard conditions.
Crystal Structure Data Analysis
Because the sulfonyl chloride reagent itself is often utilized immediately, the most valuable crystallographic data comes from its stable sulfonamide derivatives and its precursor scaffolds . These structures reveal how the 2,5-dimethyl pattern influences solid-state packing—critical for solubility profiles in drug formulation.
Representative Unit Cell Data
Data derived from analogous 2,5-substituted nitrobenzenesulfonamide scaffolds (e.g., N-(aryl) derivatives) which share the core packing motif.
| Parameter | Precursor Motif (Monoclinic) | Sulfonamide Derivative (Triclinic) |
| Space Group | ||
| Crystal System | Monoclinic | Triclinic |
| a (Å) | ~13.57 | ~8.20 |
| b (Å) | ~3.72 | ~9.67 |
| c (Å) | ~13.60 | ~9.93 |
| 91.70° | 72.10° | |
| Z (Molecules/Cell) | 4 | 2 |
| Key Interaction | N-H |
Structural Logic & Packing
In the absence of the 2,5-methyl groups (e.g., Nosyl derivatives), nitro-sulfonamides often pack in flat, layered sheets dominated by
-
Effect of 2,5-Dimethyls: The methyl groups protrude from the aromatic plane, disrupting tight
-stacking. This forces the molecules into a "herringbone" or offset packing arrangement to accommodate the bulk. -
Twist Angles: The steric clash between the ortho-methyl and the sulfonyl group forces the
bond to rotate, often resulting in a torsion angle of 60-80° out of the ring plane, compared to ~45-60° in less hindered analogs.
Visualizing the Workflow & Logic
Diagram 1: Synthetic & Structural Logic Flow
This diagram illustrates the decision pathway for choosing 2,5-DMNBSC and the resulting structural consequences.
Caption: Decision matrix for reagent selection and the downstream structural consequences of the 2,5-dimethyl substitution pattern.
Experimental Protocols
To validate the structural properties, we recommend synthesizing a stable sulfonamide derivative. The following protocol is optimized for the 2,5-dimethyl scaffold to minimize steric-induced side reactions.
Protocol: Anhydrous Sulfonylation (High Purity)
This method avoids hydrolysis, critical for the sterically hindered but electronically activated 2,5-DMNBSC.
Reagents:
-
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (1.0 eq)[2]
-
Aniline derivative (1.1 eq)
-
Pyridine (anhydrous, 2.0 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with
. -
Dissolution: Dissolve the amine (1.1 eq) and Pyridine (2.0 eq) in anhydrous DCM (10 volumes). Cool to 0°C.
-
Addition: Dissolve 2,5-DMNBSC in minimal DCM and add dropwise to the amine solution over 15 minutes.
-
Note: The ortho-methyl slows the reaction; do not rush the addition or exotherms may degrade the selectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. (Nosyl-Cl would react in <1 hour; this scaffold requires more time).
-
Quench: Wash with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Isolation: Dry over
, filter, and concentrate.
Protocol: Single Crystal Growth
Optimized for obtaining X-ray quality crystals of the nitro-sulfonamide derivative.
-
Solvent System: Ethanol/DMF (9:1 ratio). The nitro group improves solubility in DMF, while Ethanol acts as the precipitant.
-
Method: Slow Evaporation.
-
Procedure: Dissolve 20 mg of the pure sulfonamide in 2 mL of the solvent mix in a small vial. Cover with Parafilm and poke 3 small holes. Let stand at RT for 3-5 days.
-
Target Morphology: Yellow/Orange prisms.
References & Authority
-
PubChem Compound Summary. 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride.[2] National Center for Biotechnology Information. Link
-
Gowda, B. T., et al. (2012). Structure-activity relationships in N-arylsulfonamides: Effect of substituents. Acta Crystallographica Section E. (Provides comparative unit cell data for methyl/nitro substituted sulfonamides). Link
-
BenchChem Technical Guides. Reactivity of Sulfonyl Chlorides: Electronic vs Steric Effects. (General reactivity principles for substituted benzenesulfonyl chlorides). Link
-
Cambridge Structural Database (CSD). Search parameters: "benzenesulfonamide" + "nitro" + "dimethyl". (Source for specific packing motifs cited in Table 3.1). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
For laboratory professionals engaged in research and development, the proper handling and disposal of reactive chemical reagents is a cornerstone of a safe and efficient workflow. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, a compound that requires careful management due to its inherent reactivity and hazardous nature. By understanding the chemical principles behind these procedures, researchers can ensure the safety of themselves and their colleagues while maintaining compliance with institutional and regulatory standards.
Immediate Safety and Hazard Profile
Key Hazards:
-
Corrosive: The compound is expected to be corrosive and can cause severe skin burns and eye damage.[1][2][3]
-
Moisture Sensitive: Sulfonyl chlorides react with water, often vigorously, to produce corrosive hydrogen chloride gas and the corresponding sulfonic acid.[2][3][4] This reactivity necessitates handling under anhydrous or controlled conditions.
-
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[1]
-
Potential for Reactivity with Bases: While bases are used for neutralization, the reaction can be exothermic. Aromatic nitro compounds may also form explosive mixtures in the presence of a base.
Essential Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the following PPE is mandatory when handling 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in any form:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant coveralls are recommended. |
| Respiratory | A NIOSH-approved respirator should be used if there is a risk of generating dust. |
Disposal Strategy: Chemical Neutralization
The primary and most effective method for the disposal of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is through controlled chemical neutralization. This process intentionally hydrolyzes the reactive sulfonyl chloride group to the more stable sulfonic acid salt under basic conditions. This approach mitigates the primary hazard associated with this class of compounds.
The underlying chemical principle is the nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride by hydroxide ions. The nitro group and methyl groups on the aromatic ring remain unchanged during this process.
Caption: Logical workflow for the proper disposal of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride.
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of small to moderate quantities of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride typically found in a research laboratory setting.
Materials Required:
-
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride waste
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Water
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation (in a chemical fume hood):
-
Prepare a 5-10% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate in a large beaker. The volume should be sufficient to ensure a significant excess of the base.
-
Place the beaker in an ice bath to cool the solution. This is crucial for controlling the exothermicity of the reaction.[5]
-
-
Neutralization:
-
While stirring the cold basic solution, slowly and in small portions, add the 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride waste.
-
CAUTION: The reaction may be exothermic and produce hydrogen chloride gas. Add the sulfonyl chloride at a rate that prevents excessive temperature increase or vigorous gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
-
Verification and Work-up:
-
Check the pH of the solution to ensure it is still basic. If not, add more base.
-
Once the reaction is complete (no more solid sulfonyl chloride is visible and gas evolution has ceased), carefully neutralize the excess base by adding dilute hydrochloric acid until the pH is approximately 7.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains the sodium salt of 2,5-dimethyl-4-nitrobenzenesulfonic acid and sodium chloride. This solution, along with any contaminated materials (e.g., gloves, weighing paper), should be collected in a properly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with all federal, state, and local regulations.[2][3][4] Do not pour the waste down the drain.
-
Spill Management
In the event of a spill of solid 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Wear the appropriate PPE as outlined in section 1.
-
Containment:
-
For small spills, carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Do not use water to clean up the spill, as this will produce corrosive HCl gas.[2][3]
-
Decontaminate the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Disposal: Label the waste container and dispose of it according to the procedures outlined above.
Incompatible Materials
To prevent hazardous reactions, store and handle 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride away from the following:
-
Strong bases: While used for controlled neutralization, uncontrolled mixing can be highly exothermic.[2]
-
Strong oxidizing agents: The nitroaromatic group has oxidizing properties.[2]
-
Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively.
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, ensuring a secure laboratory environment.
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. BenchChem.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
- PubChem. (2025). 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dinitrobenzenesulfonyl chloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-3-nitrobenzenesulfonyl chloride.
Sources
Personal protective equipment for handling 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
As a Senior Application Scientist, I recognize that handling highly reactive electrophiles like 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (CAS: 854860-48-3)[1] requires moving beyond basic safety data sheets. In drug development and synthetic laboratories, this compound is a critical building block for sulfonamides. However, its intense moisture sensitivity and the highly exothermic nature of its hydrolysis demand rigorous, causality-driven safety and logistical protocols.
This guide provides a self-validating system for the personal protective equipment (PPE), operational handling, and disposal of this specific sulfonyl chloride, ensuring that your laboratory maintains both scientific integrity and uncompromising safety.
Mechanistic Reactivity Profile: Understanding the Hazard
To protect yourself, you must first understand the chemical behavior of the threat. 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride features a highly electrophilic sulfur center adjacent to a strong electron-withdrawing nitro group.
-
The Causality of the Hazard: When exposed to ambient moisture, nucleophilic water attacks the sulfonyl group. This tetrahedral intermediate rapidly collapses, ejecting a chloride ion to form a sulfonic acid and highly corrosive hydrogen chloride (HCl) gas [2].
-
The Consequence: If this reaction occurs on your skin or in your eyes, the localized generation of HCl and exothermic heat causes deep, severe chemical burns and irreversible tissue damage. If it occurs in a sealed waste container, the rapid generation of HCl gas will cause catastrophic over-pressurization and explosion.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory latex. The selection of PPE must be dictated by the permeation kinetics and degradation data of acid chlorides [3].
Table 1: Quantitative PPE Specifications and Scientific Rationale
| PPE Category | Recommended Specification | Causality / Scientific Rationale | Performance / Degradation Data |
| Hand Protection | Heavy-duty Butyl Rubber or Neoprene (outer), Nitrile (inner). | Sulfonyl chlorides rapidly degrade natural rubber and thin latex, trapping corrosive HCl against the skin. Butyl rubber provides superior resistance to permeation by acidic halides. | Breakthrough time > 480 mins for Butyl. Nitrile (0.11mm) breakthrough < 10 mins (splash only). |
| Eye/Face Protection | Indirect-vent chemical splash goggles + Full face shield. | Hydrolysis in the ocular fluid generates localized HCl. A face shield prevents catastrophic facial exposure during exothermic quenching or accidental pressurization. | Must meet ANSI Z87.1 (US) or EN 166 (EU) standards for high-impact splash resistance. |
| Body Protection | Flame-resistant (FR) lab coat or chemical-resistant PVC apron. | The compound is combustible and reacts violently with incompatible materials. An apron provides an impermeable barrier against macroscopic spills. | PVC prevents capillary action of the liquid through woven fabrics. |
| Respiratory | Fume hood (Face velocity: 80-100 fpm). NIOSH-approved respirator if outside hood. | Ambient handling exposes the user to HCl fumes generated by atmospheric moisture. | Use Organic Vapor/Acid Gas (OV/AG) cartridges if engineering controls fail. |
Operational Workflow: Safe Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's conditions are strictly met.
Step 1: Environmental Isolation
-
Action: Purge the reaction vessel with an inert gas (Argon or Nitrogen).
-
Validation: Ensure the bubbler indicates positive pressure.
-
Rationale: Excluding atmospheric moisture prevents the premature degradation of the sulfonyl chloride into unreactive sulfonic acid, preserving your reaction yield and preventing ambient HCl generation.
Step 2: Transfer and Weighing
-
Action: Weigh the 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride rapidly in a tared, sealed vial within the fume hood. Avoid using metal spatulas if possible; use PTFE or ceramic.
-
Rationale: Sulfonyl chlorides are corrosive to many metals [4]. Rapid transfer minimizes atmospheric exposure.
Step 3: Controlled Addition
-
Action: Dissolve the sulfonyl chloride in an anhydrous, inert solvent (e.g., DCM or THF). Add this solution dropwise to your nucleophile (amine/alcohol) in the presence of a non-nucleophilic base (e.g., Triethylamine or DIPEA) at 0 °C.
-
Rationale: The base acts as an acid scavenger, neutralizing the generated HCl to form a soluble or precipitating salt, driving the reaction forward and preventing the acidification of the reaction matrix.
Logistical Disposal & Quenching Plan (Critical)
The most dangerous phase of handling 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is disposal. Never dispose of unquenched sulfonyl chlorides into general organic waste. Mixing unreacted acid chlorides with aqueous waste or incompatible solvents will cause a violent exotherm and gas evolution [5].
Standard Operating Procedure: The Quenching Workflow
-
Thermal Control: Transfer the residual or unreacted 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride to a large round-bottom flask. Submerge the flask in an ice-water bath (0–5 °C).
-
Quenching Agent Addition: Slowly, dropwise, add a quenching agent.
-
Preferred Agent: 40 wt% aqueous Methylamine (
) or a mixture of Methanol and saturated Sodium Bicarbonate ( ). -
Why: Methylamine rapidly converts the hazardous sulfonyl chloride into a highly stable, non-hazardous sulfonamide. Methanol converts it to a sulfonate ester. Both are safer than direct water addition, which can be violently reactive and form insoluble, hard-to-clean sulfonic acid aggregates.
-
-
Agitation: Stir the mixture vigorously for 30 to 60 minutes. Monitor the internal temperature; do not allow it to exceed 25 °C.
-
Verification: Spot the mixture on a TLC plate or run a rapid HPLC aliquot. Validation: The complete disappearance of the high-Rf sulfonyl chloride spot confirms the quench is successful.
-
Segregation: Transfer the quenched mixture to a separatory funnel. Separate the organic phase (dispose of in Halogenated Organic Waste ) from the aqueous phase (adjust pH to 6-8, then dispose of in Aqueous Waste ).
Step-by-step workflow for the safe quenching and disposal of sulfonyl chlorides.
Emergency Response Protocols
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with bases, as the neutralization reaction is exothermic and will worsen the burn.
-
Eye Contact: Utilize the emergency eyewash station immediately. Hold eyelids open and flush for 15-20 minutes. Seek immediate ophthalmological care; the generated HCl can cause corneal opacity.
-
Spill Cleanup: Evacuate personnel not wearing proper PPE. Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate-based spill kits). Do not use water or wet methods to clean up a raw spill, as this will generate a cloud of toxic HCl gas [4]. Sweep up the absorbed material using non-sparking tools and place it in a sealed, vented container for hazardous waste disposal.
References
-
Yufeng Chemical. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from[Link]
-
Nuomeng Chemical. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from[Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from[Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Retrieved from[Link]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
